VU0361737
説明
特性
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-12-8-9(5-6-10(12)14)16-13(17)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYUXFNGXHNNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657816 | |
| Record name | N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161205-04-4 | |
| Record name | N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the mechanism of action of VU0361737?
An In-Depth Technical Guide to the Mechanism of Action of VU0361737
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a PAM, this compound does not activate the mGluR4 receptor directly. Instead, it binds to a topographically distinct allosteric site, enhancing the receptor's response to its endogenous ligand, glutamate. This modulatory activity provides a mechanism for fine-tuning glutamatergic neurotransmission, which is implicated in a variety of physiological and pathological processes. This compound has demonstrated the ability to penetrate the central nervous system, making it a valuable tool for in vivo studies and a potential therapeutic agent for neurological disorders such as Parkinson's disease.[1][2][3]
Quantitative Pharmacological Data
The pharmacological properties of this compound have been characterized across several in vitro and in vivo assays. The following tables summarize the key quantitative data regarding its potency, efficacy, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Species | Value | Assay System |
| EC50 | Human mGluR4 | 240 nM | Calcium Mobilization Assay |
| Rat mGluR4 | 110 nM | Calcium Mobilization Assay | |
| Fold Shift | Human mGluR4 | 28 | Glutamate Concentration-Response |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity |
| mGluR1 | Inactive |
| mGluR2 | Inactive |
| mGluR3 | Inactive |
| mGluR5 | Weak Activity |
| mGluR6 | Inactive |
| mGluR7 | Inactive |
| mGluR8 | Weak Activity |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration |
| Plasma Clearance | 894 mL/min/kg | Intraperitoneal |
| Half-life (t1/2) | 1.9 hours | Intraperitoneal |
| Brain-to-Plasma Ratio | ~10 | Intraperitoneal |
Signaling Pathway of mGluR4 Modulation by this compound
The metabotropic glutamate receptor 4 is a member of the Group III mGluRs, which are coupled to the Gi/o family of inhibitory G proteins. The binding of glutamate to the orthosteric site of mGluR4, potentiated by the binding of this compound to an allosteric site, initiates a conformational change in the receptor. This leads to the activation of the associated Gi/o protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately modulates the activity of downstream effectors, such as ion channels and protein kinases, leading to a dampening of neuronal excitability.
Experimental Protocols
Calcium Mobilization Assay for Potency and Efficacy Determination
This assay is employed to determine the potency (EC50) and efficacy (fold-shift) of this compound in potentiating the glutamate-induced response at the mGluR4 receptor.
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat mGluR4 receptor and a chimeric G-protein, Gqi5. The Gqi5 chimera allows the Gi/o-coupled mGluR4 receptor to signal through the Gq pathway, leading to a measurable intracellular calcium release.[4]
Methodology:
-
Cell Plating: CHO-mGluR4/Gqi5 cells are seeded into 384-well, black-walled, clear-bottom microplates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: A baseline fluorescence measurement is taken using a fluorescence plate reader. Subsequently, varying concentrations of this compound are added to the wells.
-
Glutamate Stimulation: After a pre-incubation period with this compound, a sub-maximal (EC20) concentration of glutamate is added to the wells to elicit a calcium response.
-
Data Acquisition: The fluorescence intensity is measured kinetically over time. The peak fluorescence response is proportional to the intracellular calcium concentration.
-
Data Analysis: The potentiation of the glutamate response by this compound is quantified. The EC50 is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The fold-shift is calculated by comparing the EC50 of glutamate in the absence and presence of this compound.
Radioligand Binding Assay for Affinity Determination
This assay is utilized to determine the binding affinity of this compound to the mGluR4 receptor. As this compound is an allosteric modulator, its binding can be influenced by the presence of the orthosteric ligand, glutamate.
Materials:
-
Membranes from CHO cells expressing the human mGluR4 receptor.
-
Radiolabeled this compound (e.g., [3H]ML128).
-
Unlabeled this compound (for competition).
-
Glutamate.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: Cell membranes are incubated with a fixed concentration of radiolabeled this compound and varying concentrations of unlabeled this compound in the binding buffer. The incubation is performed in the absence and presence of a fixed concentration of glutamate to assess cooperativity.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of unlabeled ligand) from the total binding. The inhibition constant (Ki) is determined by fitting the competition binding data to a one-site or two-site binding model. The effect of glutamate on the binding affinity of this compound is analyzed to determine the cooperativity factor.[5]
In Vivo Electrophysiology
While specific in vivo electrophysiology protocols for this compound are not extensively detailed in the public domain, a general approach to assess the effect of an mGluR4 PAM on neuronal activity in relevant brain regions, such as the basal ganglia, would involve the following steps.
Animal Model: Anesthetized or freely moving rats.
Methodology:
-
Surgical Preparation: Implantation of recording electrodes in the target brain region (e.g., substantia nigra pars reticulata or subthalamic nucleus) and a guide cannula for drug delivery if applicable.
-
Baseline Recording: Recording of spontaneous and evoked neuronal firing activity before drug administration to establish a stable baseline.
-
Drug Administration: Systemic (e.g., intraperitoneal) or local (via microinjection) administration of this compound.
-
Post-Drug Recording: Continued recording of neuronal activity to observe any changes in firing rate, pattern, or response to synaptic inputs.
-
Data Analysis: Comparison of pre- and post-drug neuronal activity to determine the modulatory effects of this compound on neuronal excitability in the targeted circuit.
Conclusion
This compound acts as a selective positive allosteric modulator of the mGluR4 receptor. Its mechanism of action involves binding to an allosteric site on the receptor, which enhances the receptor's response to glutamate. This leads to the activation of the Gi/o signaling pathway and a subsequent decrease in intracellular cAMP levels. The well-characterized in vitro and in vivo pharmacological profile of this compound, including its CNS penetrance, makes it a valuable research tool for elucidating the role of mGluR4 in health and disease, and a promising scaffold for the development of novel therapeutics for neurological disorders.
References
- 1. Recent Progress on the Identification of Metabotropic Glutamate 4 Receptor Ligands and Their Potential Utility as CNS Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Selective mGluR4 Positive Allosteric Modulator VU0361737: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VU0361737, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document consolidates key pharmacological data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to serve as a comprehensive resource for researchers in neuroscience and drug development.
Introduction to this compound and mGluR4
Metabotropic glutamate receptor 4 (mGluR4), a member of the group III mGluRs, is a G-protein coupled receptor predominantly expressed in presynaptic terminals of the central nervous system. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in reduced cAMP levels and subsequent modulation of neurotransmitter release.[1][2] This mechanism has positioned mGluR4 as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and pain.[3][4]
Positive allosteric modulators (PAMs) like this compound offer a nuanced approach to receptor modulation. Instead of directly activating the receptor at the orthosteric glutamate binding site, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate.[5] This can provide a more controlled and potentially safer pharmacological effect compared to direct agonists.[3] this compound has emerged as a valuable tool compound for studying the therapeutic potential of mGluR4 modulation due to its selectivity and central nervous system penetrance.[6]
Quantitative Pharmacological Data
The following tables summarize the in vitro potency, selectivity, and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound at mGluR4
| Species | EC50 (nM) |
| Human | 240 |
| Rat | 110 |
Data sourced from Selleck Chemicals.[6]
Table 2: Selectivity Profile of this compound
| mGluR Subtype | Activity |
| mGluR1 | Inactive |
| mGluR2 | Inactive |
| mGluR3 | Inactive |
| mGluR5 | Weak activity |
| mGluR6 | Inactive |
| mGluR7 | Inactive |
| mGluR8 | Weak activity |
Data sourced from Selleck Chemicals.[6] this compound demonstrates high selectivity for mGluR4 over other metabotropic glutamate receptors.
Table 3: In Vivo Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Half-life (T1/2) | 20 min |
| Brain-to-Plasma Ratio | 4.1 |
Data sourced from Selleck Chemicals.[6] These data indicate that this compound can penetrate the central nervous system but has a short half-life in rats.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
Synthesis of this compound
The synthesis of this compound and related N-(4-acetamidophenyl)picolinamides has been described by Engers et al. (2009). The general synthetic scheme involves the coupling of a substituted aniline (B41778) with picolinic acid.
General Procedure for Amide Coupling:
-
To a solution of the appropriate aniline derivative in a suitable solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).
-
Add picolinic acid to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-aryl picolinamide.
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency (EC50) of this compound as a positive allosteric modulator of mGluR4. The protocol is based on the principle that activation of Gq-coupled receptors, or co-transfection of Gi/o-coupled receptors with a promiscuous G-protein like Gα16, can lead to an increase in intracellular calcium concentration.
Materials:
-
Cell Line: HEK293 cells stably or transiently expressing the human or rat mGluR4 receptor. For Gi/o-coupled receptors like mGluR4, co-transfection with a promiscuous G-protein subunit (e.g., Gα16 or a chimeric Gαq/i) is necessary to couple receptor activation to a calcium signal.
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Glutamate: Used at a sub-maximal concentration (e.g., EC20) to enable potentiation by the PAM.
-
This compound: Prepared as a stock solution in DMSO and serially diluted.
Procedure:
-
Cell Plating: Seed the mGluR4-expressing HEK293 cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for a specified time (typically 30-60 minutes).
-
Compound Addition: Prepare a dilution series of this compound in assay buffer containing a fixed EC20 concentration of glutamate.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., a FlexStation or FLIPR) to measure the baseline fluorescence, then add the this compound/glutamate solution to the wells and record the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Haloperidol-Induced Catalepsy Model
This is a widely used preclinical model to assess the potential anti-parkinsonian effects of drug candidates. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a cataleptic state in rodents, which can be reversed by drugs that enhance motor function.
Animals:
-
Male Sprague-Dawley or Wistar rats are commonly used.
Materials:
-
Haloperidol: Dissolved in a suitable vehicle (e.g., saline with a small amount of acid).
-
This compound: Formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage or intraperitoneal injection).
-
Catalepsy Bar: A horizontal bar raised a specific height above a flat surface.
Procedure:
-
Acclimatization: Acclimate the rats to the testing environment.
-
Drug Administration: Administer this compound or its vehicle at a predetermined time before the haloperidol challenge.
-
Haloperidol Induction: Administer haloperidol (typically 1-2 mg/kg, i.p.) to induce catalepsy.
-
Catalepsy Measurement: At set time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the elevated bar.
-
Scoring: Record the latency for the rat to remove both forepaws from the bar. A cut-off time is typically set (e.g., 180 seconds).
-
Data Analysis: Compare the catalepsy scores (latencies) between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the catalepsy score by this compound indicates potential anti-parkinsonian activity.
Visualizations
The following diagrams illustrate key concepts related to this compound and its mechanism of action.
References
- 1. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molnova.cn [molnova.cn]
- 4. carbon.csb.vanderbilt.edu [carbon.csb.vanderbilt.edu]
- 5. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
The Allosteric Modulator VU0361737: A Technical Guide for Researchers
CAS Number: 1161205-04-4
This technical guide provides an in-depth overview of VU0361737, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the compound's characteristics, experimental protocols, and signaling pathways.
Core Compound Data
| Property | Value | Reference |
| CAS Number | 1161205-04-4 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 262.69 g/mol | [1] |
| Synonyms | ML128, CID-44191096, N-(4-Chloro-3-methoxyphenyl)-2-pyridinecarboxamide | [1] |
Quantitative Efficacy and Potency
This compound has been demonstrated to be a potent and selective PAM of mGluR4. The following table summarizes its efficacy and potency at both human and rat mGluR4 receptors.
| Parameter | Species | Value |
| EC₅₀ | Human mGluR4 | 240 nM |
| EC₅₀ | Rat mGluR4 | 110 nM |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are protocols for common in vitro and in vivo assays used to characterize mGluR4 PAMs like this compound.
In Vitro Assay: Calcium Flux Assay
This protocol outlines a method for measuring intracellular calcium mobilization following the activation of mGluR4, a common assay to assess the activity of PAMs.
Objective: To determine the potency and efficacy of this compound by measuring changes in intracellular calcium concentration in cells expressing mGluR4.
Materials:
-
Cells stably co-expressing mGluR4 and a promiscuous G-protein (e.g., Gα15) or a chimeric G-protein (e.g., Gqi5) to couple the Gαi/o pathway to calcium mobilization.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and a glutamate standard.
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom microplate at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound solutions to the wells.
-
Glutamate Stimulation: After a short incubation with the test compound, add a sub-maximal concentration (e.g., EC₂₀) of glutamate to all wells to stimulate the mGluR4 receptor.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the EC₅₀ value.
In Vivo Assay: Haloperidol-Induced Catalepsy in Rodents
This protocol describes a common behavioral model used to assess the anti-Parkinsonian-like effects of compounds such as mGluR4 PAMs.
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Haloperidol (B65202) solution.
-
This compound formulated for in vivo administration (e.g., in a vehicle of saline with 0.5% methylcellulose).
-
Catalepsy scoring apparatus (e.g., a horizontal bar).
Procedure:
-
Acclimation: Acclimate the animals to the testing environment for at least 3 days prior to the experiment.
-
Induction of Catalepsy: Administer haloperidol (e.g., 1 mg/kg, intraperitoneally) to induce a cataleptic state.
-
Compound Administration: At a predetermined time after haloperidol injection, administer this compound or the vehicle control at various doses.
-
Catalepsy Assessment: At set time points after compound administration, measure the duration of catalepsy. This is typically done by placing the animal's forepaws on a horizontal bar and measuring the time it takes for the animal to remove them.
-
Data Analysis: Compare the duration of catalepsy in the this compound-treated groups to the vehicle-treated group to determine the compound's effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of mGluR4 and a typical experimental workflow for characterizing a PAM like this compound.
References
VU0361737: A Technical Guide to a Selective mGluR4 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0361737 is a potent, selective, and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission. Its activation is associated with neuroprotective effects, making it a promising therapeutic target for neurological disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and key data presented for ease of reference.
Chemical Structure and Properties
This compound, also known as ML128, is a synthetic organic compound with the following chemical identifiers:
-
IUPAC Name: N-(4-Chloro-3-methoxyphenyl)-2-pyridinecarboxamide.[1]
-
Molecular Weight: 262.69 g/mol .[1]
-
SMILES: COc1c(Cl)cc(NC(=O)c2ccccn2)cc1.
Mechanism of Action
This compound acts as a positive allosteric modulator of the mGluR4. Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event does not activate the receptor on its own but potentiates the receptor's response to the endogenous ligand, glutamate. The primary mechanism of action involves enhancing the receptor's sensitivity to glutamate, leading to a leftward shift in the glutamate concentration-response curve.
The mGluR4 is coupled to the Gαi/o subunit of the G-protein complex. Upon activation by glutamate and potentiation by this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of neurotransmitter release at the presynaptic terminal.
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Receptor | Assay Type | Parameter | Value (nM) |
| Human mGluR4 | Ca²⁺ Mobilization | EC₅₀ | 240.[3] |
| Rat mGluR4 | Thallium Flux | EC₅₀ | 110.[3] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity |
| mGluR1, mGluR2, mGluR3, mGluR5, mGluR7, mGluR8 | Inactive |
Data compiled from multiple sources indicating high selectivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR4 signaling pathway and a typical experimental workflow for the characterization of mGluR4 PAMs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and similar mGluR4 PAMs.
In Vitro Potency Assay: Ca²⁺ Mobilization in CHO cells
This assay is used to determine the EC₅₀ of this compound at the human mGluR4.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a chimeric G-protein (Gαqi5) are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics. The Gαqi5 protein allows the Gαi/o-coupled mGluR4 to signal through the Gαq pathway, resulting in a measurable intracellular calcium release.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: The dye solution is replaced with assay buffer. A baseline fluorescence reading is taken using a fluorescence plate reader. This compound is then added at various concentrations, and the plate is incubated for a short period.
-
Glutamate Stimulation: An EC₂₀ concentration of glutamate (the concentration that elicits 20% of the maximal response) is added to the wells.
-
Data Acquisition and Analysis: Fluorescence is measured continuously. The increase in fluorescence upon glutamate addition in the presence of this compound is recorded. The data is normalized to the response of a maximal glutamate concentration and plotted against the log concentration of this compound to determine the EC₅₀ value using a non-linear regression curve fit.
In Vitro Selectivity Assays
To determine the selectivity of this compound, similar functional assays are performed using cell lines expressing other mGluR subtypes (mGluR1, 2, 3, 5, 6, 7, and 8). The compound is tested for both agonistic and potentiating activity at these receptors. Lack of a significant response at concentrations well above its mGluR4 EC₅₀ indicates selectivity.
In Vivo Pharmacokinetic Studies
These studies are crucial to assess the drug-like properties of this compound, particularly its ability to cross the blood-brain barrier.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered via a relevant route, such as intraperitoneal (i.p.) or oral (p.o.) gavage.
-
Sample Collection: At various time points post-administration, blood and brain tissue samples are collected.
-
Sample Processing and Analysis: Plasma is separated from the blood. Brain tissue is homogenized. The concentrations of this compound in plasma and brain homogenates are determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and brain-to-plasma concentration ratio, are calculated to evaluate the compound's absorption, distribution, and clearance.
In Vivo Efficacy Model: Haloperidol-Induced Catalepsy in Rats
This is a common preclinical model used to assess the potential anti-parkinsonian effects of a compound.
-
Animal Model: Male rats are used.
-
Induction of Catalepsy: Catalepsy, a state of motor rigidity, is induced by the administration of the dopamine (B1211576) D2 receptor antagonist, haloperidol.
-
Compound Administration: this compound is administered at various doses either before or after the induction of catalepsy.
-
Behavioral Assessment: The degree of catalepsy is measured at different time points using a bar test. The latency for the rat to remove its forepaws from a raised bar is recorded. A longer latency indicates a higher degree of catalepsy.
-
Data Analysis: The ability of this compound to reduce the cataleptic state, as evidenced by a shorter latency to move, is compared to a vehicle control group. A dose-dependent reversal of catalepsy suggests potential efficacy in treating motor symptoms of Parkinson's disease.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of novel therapeutics for neurological disorders. Its high potency, selectivity for mGluR4, and favorable pharmacokinetic profile, including CNS penetration, make it an ideal candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of GPCR pharmacology and neurotherapeutics.
References
VU0361737: A Technical Guide to its mGluR Subtype Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.
Introduction to this compound
This compound is a potent, selective, and centrally penetrant positive allosteric modulator of mGluR4. As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This mechanism of action offers a sophisticated approach to modulating glutamatergic neurotransmission, with potential therapeutic applications in neurological and psychiatric disorders, most notably Parkinson's disease. The selectivity of this compound for mGluR4 over other mGluR subtypes is a critical aspect of its pharmacological profile, minimizing off-target effects and enhancing its therapeutic potential.
Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for the mGluR4 subtype. Its potency is significantly higher at mGluR4 compared to other mGluR subtypes, where it is reported to be either inactive or weakly active.
Quantitative Analysis of mGluR4 Potency
The potency of this compound as a positive allosteric modulator of mGluR4 has been determined using functional assays, such as calcium mobilization assays in recombinant cell lines. The half-maximal effective concentration (EC50) values are summarized in the table below.
| Receptor Subtype | Species | EC50 (nM) |
| mGluR4 | Human | 240[1][2][3] |
| mGluR4 | Rat | 110[1][2][3] |
Selectivity Against Other mGluR Subtypes
This compound has been profiled against all other mGluR subtypes to determine its selectivity. It demonstrates negligible activity at Group I and most of Group II and III mGluRs.
| mGluR Subtype | Group | Activity | Quantitative Data (EC50/IC50) |
| mGluR1 | I | Inactive | > 30 µM |
| mGluR2 | II | Inactive | > 30 µM |
| mGluR3 | II | Inactive | > 30 µM |
| mGluR5 | I | Weak Activity | - |
| mGluR6 | III | Inactive | > 30 µM |
| mGluR7 | III | Inactive | > 30 µM |
| mGluR8 | III | Weak Activity | - |
Data for mGluR1, 2, 3, 6, and 7 indicates a lack of potentiation at concentrations up to 30 µM. Specific quantitative data for the weak activity at mGluR5 and mGluR8 is not consistently reported in primary literature, suggesting activity is significantly lower than at mGluR4.
Experimental Methodologies
The selectivity profile of this compound was primarily determined using a calcium mobilization assay in a recombinant cell line.
Calcium Mobilization Assay
This assay measures the potentiation of the glutamate-induced intracellular calcium flux in cells co-expressing an mGluR subtype and a promiscuous G-protein that couples to the phospholipase C pathway.
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human mGluR4 and the Gqi5 G-protein. For selectivity testing, CHO cells expressing other mGluR subtypes (mGluR1, 2, 3, 5, 6, 7, 8) are utilized.
Protocol:
-
Cell Plating: CHO cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well in DMEM supplemented with 10% dialyzed fetal bovine serum, 20 mM HEPES, 100 units/mL penicillin/streptomycin, and 1 mM sodium pyruvate. Plates are incubated overnight at 37°C in a 5% CO2 atmosphere.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing 1 µM Fluo-4, AM calcium indicator dye. The loading buffer consists of Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, and 2.5 mM probenecid. Cells are incubated with the dye for 1 hour at 37°C.
-
Compound Addition and Signal Detection:
-
After dye loading, the loading buffer is removed, and cells are washed with the assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
A baseline fluorescence reading is taken using a fluorescent imaging plate reader (FLIPR).
-
This compound, at varying concentrations, is added to the wells.
-
After a 2.5-minute incubation with the compound, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.
-
The resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured.
-
-
Data Analysis: The potentiation by this compound is calculated as the fold-shift of the glutamate EC50 value or as the percentage increase in the response to the EC20 concentration of glutamate.
Signaling Pathways and Experimental Workflow
mGluR4 Signaling Pathway
The canonical signaling pathway for mGluR4, a member of the Group III mGluRs, involves coupling to the Gi/o G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Caption: Canonical Gi/o-coupled signaling pathway of mGluR4.
Calcium Mobilization Assay Workflow
The use of a chimeric G-protein (Gqi5) allows the Gi/o-coupled mGluR4 to signal through the Gq pathway, enabling a measurable calcium flux.
Caption: Gqi5-enabled calcium mobilization assay workflow for mGluR4 PAMs.
Logical Relationship of Selectivity Profiling
The determination of this compound's selectivity involves a systematic evaluation against a panel of mGluR subtypes.
Caption: Logical workflow for determining the selectivity of this compound.
References
- 1. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P75 neurotrophin receptor controls subventricular zone neural stem cell migration after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a functional reporter gene HTS assay for the identification of mGluR7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0361737: A CNS Penetrant Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Finding: VU0361737 Demonstrates Significant CNS Penetration
This compound, a selective positive allosteric modulator (PAM) for the mGlu4 receptor, has been demonstrated to be CNS penetrant. In vivo studies in rats have shown significant brain exposure, with a reported brain-to-plasma ratio of 4.1.[1] This key pharmacokinetic property indicates the compound's ability to cross the blood-brain barrier and reach its target in the central nervous system.
Quantitative Pharmacokinetic Data
The following table summarizes the key quantitative data regarding the CNS penetration of this compound.
| Parameter | Value | Species | Source |
| Brain-to-Plasma Ratio | 4.1 | Rat | [1] |
| Half-life (T1/2) | 20 min | Rat | [1] |
Experimental Determination of CNS Penetrance
While the specific experimental protocol for determining the brain-to-plasma ratio of this compound is not detailed in the available literature, a general methodology for such an assessment is outlined below. This protocol is based on standard practices in preclinical drug development for evaluating CNS exposure.
General In Vivo Pharmacokinetic Study Protocol
Objective: To determine the brain and plasma concentrations of this compound over time and calculate the brain-to-plasma concentration ratio.
Animal Model: Male Sprague-Dawley rats (or other appropriate rodent model).
Dosing:
-
Administer this compound at a defined dose and route (e.g., intravenous, intraperitoneal, or oral).
-
The formulation of this compound should be appropriate for the chosen route of administration.
Sample Collection:
-
At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours), collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture).
-
Process the blood to separate plasma.
-
At the same time points, euthanize a cohort of animals and perfuse the circulatory system with saline to remove blood from the brain tissue.
-
Excise the whole brain.
Sample Analysis:
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from both plasma and brain homogenate samples using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Quantify the concentration of this compound in the processed samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
-
Plot the plasma and brain concentration-time profiles.
-
Calculate the area under the curve (AUC) for both plasma (AUCplasma) and brain (AUCbrain) from time zero to the last measured time point.
-
The brain-to-plasma ratio is typically calculated as the ratio of the AUCbrain to the AUCplasma.
Logical Workflow for Assessing CNS Penetrance
The following diagram illustrates the typical workflow for evaluating the CNS penetration of a compound like this compound.
Caption: Workflow for assessing the CNS penetrance of a test compound.
References
Preclinical Pharmacokinetic Profile of VU0361737: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical pharmacokinetic data specifically for VU0361737 is limited. This guide provides a comprehensive overview of the expected pharmacokinetic properties and experimental methodologies for a compound of this class—a muscarinic M1 receptor positive allosteric modulator (PAM)—based on data from analogous compounds.
Introduction
This compound is a positive allosteric modulator (PAM) of the muscarinic M1 acetylcholine (B1216132) receptor. M1 receptors are predominantly expressed in the central nervous system (CNS), particularly in regions crucial for cognition and memory, such as the hippocampus and cortex. Selective modulation of the M1 receptor is a promising therapeutic strategy for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Understanding the pharmacokinetic (PK) profile of M1 PAMs like this compound in preclinical models is critical for predicting their safety and efficacy in humans. This guide summarizes the anticipated absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound and details the experimental protocols used to assess these properties.
Core Pharmacokinetic Properties
The preclinical pharmacokinetic assessment of a CNS drug candidate like this compound typically involves studies in rodent and non-rodent species to determine its viability for further development.
Data Presentation: Representative Pharmacokinetic Parameters of M1 PAMs
The following tables present representative pharmacokinetic data from preclinical studies of M1 PAMs, which can be considered indicative of the expected profile for this compound.
Table 1: Plasma Pharmacokinetics of a Representative M1 PAM (e.g., BQCA) in Rats following Intraperitoneal Administration.
| Parameter | Value | Units |
| Dose | 10 | mg/kg |
| Cmax | ~8000 | ng/mL |
| Tmax | 1.5 | h |
| AUC (0-t) | Data not available | ng*h/mL |
| Half-life (t1/2) | Data not available | h |
Data derived from a study on Benzyl quinolone carboxylic acid (BQCA)[1].
Table 2: Tissue Distribution of a Representative M1 PAM (e.g., BQCA) in Rats.
| Tissue | AUC Ratio (Tissue/Plasma) |
| Kidney | > Lung > Liver > Brain |
| Spleen | < Brain |
| Heart | < Spleen |
Data derived from a study on Benzyl quinolone carboxylic acid (BQCA)[1].
Table 3: Human Pharmacokinetics of a Representative M1 PAM (e.g., VU0467319) after a Single Oral Dose.
| Parameter | Value Range | Units |
| Dose | 60 - 600 | mg |
| Tmax | 5 - 9.5 | h |
| Half-life (t1/2) | 30 - 55 | h |
Data from a Phase 1 study of VU0467319 in healthy volunteers[2][3].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacokinetic properties. The following sections describe standard experimental protocols used in preclinical ADME studies for small molecule CNS drug candidates.
In Vivo Pharmacokinetic Studies
Objective: To determine the plasma concentration-time profile, bioavailability, and key PK parameters.
-
Animal Models: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Dosing:
-
Intravenous (IV): The compound is typically formulated in a vehicle like saline or a solution containing a solubilizing agent (e.g., DMSO, PEG400) and administered as a bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO) or Intraperitoneal (IP): The compound is suspended or dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered by gavage or injection at a specific dose (e.g., 10-30 mg/kg)[1].
-
-
Sample Collection: Blood samples (approx. 0.2 mL) are collected from the jugular or saphenous vein into heparinized tubes at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2).
Brain Penetration and Tissue Distribution Studies
Objective: To assess the ability of the compound to cross the blood-brain barrier (BBB) and to determine its distribution in various tissues.
-
Methodology: Following a single dose (IV or PO), animals are euthanized at various time points. Tissues of interest (brain, liver, kidney, spleen, heart, lungs) are collected, weighed, and homogenized.
-
Analysis: Drug concentrations in tissue homogenates are determined by LC-MS/MS.
-
Parameters: The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are calculated to assess BBB penetration[4][5].
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways and the enzymes responsible for the compound's metabolism.
-
Microsomal Stability Assay:
-
System: Liver microsomes from different species (rat, mouse, dog, human) are used to assess metabolic stability.
-
Procedure: The compound is incubated with liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C. Samples are taken at different time points and the reaction is quenched.
-
Analysis: The disappearance of the parent compound is monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.
-
-
Metabolite Identification:
-
System: Liver microsomes or hepatocytes.
-
Procedure: The compound is incubated with the system for a longer duration.
-
Analysis: High-resolution mass spectrometry is used to identify the structures of potential metabolites.
-
Plasma Protein Binding
Objective: To determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.
-
Method: Equilibrium dialysis is the gold standard. The compound is added to plasma and dialyzed against a protein-free buffer until equilibrium is reached.
-
Analysis: The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS to calculate the fraction unbound (fu).
Signaling Pathway and Experimental Workflow Diagrams
M1 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by M1 muscarinic receptor agonism. As a PAM, this compound would enhance the effect of acetylcholine (ACh) on this pathway.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Preclinical Pharmacokinetic Assessment
The following diagram outlines the typical workflow for assessing the preclinical pharmacokinetics of a novel compound.
Caption: Preclinical Pharmacokinetic Workflow.
Conclusion
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. [PDF] Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer’s disease: a single ascending-dose study in healthy participants | Semantic Scholar [semanticscholar.org]
- 3. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer’s disease: a single ascending-dose study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in brain penetration evaluation in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Stability and Half-Life of VU0361737: A Methodological Overview
Disclaimer: As of late 2025, publicly available data on the specific in vivo stability and pharmacokinetic half-life of the M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), VU0361737, is limited. The following technical guide, therefore, outlines the standard methodologies and data presentation formats employed in the preclinical assessment of novel compounds similar to this compound. The quantitative data and specific pathways presented are illustrative and intended to serve as a template for researchers in the field of drug development.
Introduction to In Vivo Pharmacokinetic Profiling
The in vivo stability and half-life of a drug candidate are critical parameters that determine its dosing regimen and overall therapeutic efficacy. These pharmacokinetic (PK) properties describe the time course of a drug's absorption, distribution, metabolism, and excretion (ADME) within a living organism. A thorough understanding of a compound's PK profile is essential for its progression from a preclinical candidate to a clinical therapeutic.
Positive allosteric modulators of the M1 receptor are of significant interest for treating cognitive deficits in neurological disorders. Their efficacy is dependent on maintaining sufficient concentrations at the target site in the brain over a desired period. Therefore, characterizing their stability in the bloodstream and their rate of elimination is a key step in their development.
Quantitative Pharmacokinetic Data Presentation
To facilitate clear interpretation and comparison, quantitative pharmacokinetic data are typically summarized in a tabular format. The following table provides an example of how such data for a hypothetical M1 PAM might be presented.
| Pharmacokinetic Parameter | Symbol | Value (Illustrative) | Unit | Description |
| Half-Life | t½ | 4.2 | hours | Time required for the drug concentration in the plasma to decrease by half. |
| Maximum Concentration | Cmax | 1250 | ng/mL | The highest concentration of the drug observed in the plasma after administration. |
| Time to Maximum Concentration | Tmax | 1.5 | hours | The time at which Cmax is reached. |
| Area Under the Curve | AUC(0-t) | 8500 | ng*h/mL | The total drug exposure over a specified time period. |
| Clearance | CL | 0.5 | L/h/kg | The volume of plasma cleared of the drug per unit time, normalized to body weight. |
| Volume of Distribution | Vd | 3.1 | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Bioavailability | F | 75 | % | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Experimental Protocols for In Vivo Pharmacokinetic Studies
The determination of in vivo stability and half-life involves a series of well-defined experimental procedures. Below is a detailed methodology for a typical preclinical pharmacokinetic study in a rodent model.
| Protocol Step | Detailed Procedure |
| 1. Animal Model | Male Sprague-Dawley rats (n=5 per group), weighing 250-300g, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. |
| 2. Compound Administration | The test compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). A single dose (e.g., 5 mg/kg) is administered via intravenous (IV) bolus through the tail vein for determination of clearance and volume of distribution, and via oral gavage (PO) for bioavailability assessment. |
| 3. Blood Sampling | Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). |
| 4. Plasma Preparation | Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis. |
| 5. Bioanalytical Method | Plasma concentrations of the test compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A standard curve is prepared in blank plasma to allow for accurate quantification. |
| 6. Pharmacokinetic Analysis | The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin). Key PK parameters including t½, Cmax, Tmax, AUC, CL, and Vd are calculated. |
| 7. Data Reporting | Results are reported as mean ± standard deviation (SD). |
Visualizing Experimental and Logical Workflows
Diagrams are invaluable tools for representing complex processes and relationships in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate a typical workflow for a pharmacokinetic study and a hypothetical metabolic pathway.
Caption: A typical workflow for an in vivo pharmacokinetic study.
Caption: A potential metabolic pathway for a small molecule drug.
VU0361737: A Promising mGluR4 Positive Allosteric Modulator for Neurodegenerative Disorders
An In-Depth Technical Guide on the Therapeutic Potential of VU0361737
This compound, also known as ML-128, is a potent, selective, and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document provides a comprehensive overview of the preclinical data supporting the potential therapeutic applications of this compound, with a primary focus on its development for neurodegenerative disorders, particularly Parkinson's disease.
Mechanism of Action: Potentiating mGluR4 Signaling
This compound exerts its effects by binding to an allosteric site on the mGluR4, a Class C G protein-coupled receptor (GPCR). This binding potentiates the receptor's response to the endogenous ligand, glutamate. mGluR4 is predominantly expressed on presynaptic terminals in key brain regions, including the basal ganglia. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release. By enhancing the natural, physiological signaling of mGluR4, this compound offers a nuanced approach to modulating glutamatergic transmission, which is often dysregulated in neurodegenerative diseases.
The Neuroprotective Profile of VU0361737: A Technical Guide for Researchers
Introduction: VU0361737 is a potent, selective, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Emerging research has highlighted its neuroprotective potential, positioning it as a compound of interest for neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.
Core Efficacy Data of this compound
This compound demonstrates potent modulation of its target receptor and significant protective effects in various in vitro models of neuronal cell death. The following tables summarize the key quantitative data from published studies.
Table 1: Receptor Potency of this compound
| Receptor | Species | EC₅₀ (nM) | Reference |
| mGluR4 | Human | 240 | [1][2] |
| mGluR4 | Rat | 110 | [1][2] |
Table 2: In Vitro Neuroprotective Efficacy of this compound
| Cell Line | Insult | Concentration of this compound | Outcome Measure | Result | Reference |
| Undifferentiated SH-SY5Y | Staurosporine (0.5 µM) | 1-10 µM | Cell Viability (MTT assay) | Partial attenuation of cell death | [3] |
| Undifferentiated SH-SY5Y | Doxorubicin (1 µM) | 1-10 µM | Cell Viability (MTT assay) | Partial attenuation of cell death | [3] |
| Undifferentiated SH-SY5Y | Staurosporine (0.5 µM) | 10 µM | Apoptosis (TUNEL assay) | Significant decrease in TUNEL-positive nuclei | [3] |
| Undifferentiated SH-SY5Y | Doxorubicin (1 µM) | 10 µM | Apoptosis (TUNEL assay) | Significant decrease in TUNEL-positive nuclei | [3] |
| Undifferentiated SH-SY5Y | MPP⁺ (3 mM) | 10 µM | Cell Viability (MTT assay) | Protection against MPP⁺-induced damage | [4] |
Table 3: Anti-Inflammatory Efficacy of this compound
| Cell Type | Stimulus | Concentration of this compound | Outcome Measure | Result | Reference |
| BV2 microglia, Primary microglia | Lipopolysaccharide (LPS) | Not specified | Pro-inflammatory mediators (TNF-α, IL-1β, etc.) | Downregulation of LPS-induced expression | [5] |
Signaling Pathways in this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are attributed to its ability to modulate specific intracellular signaling cascades upon positive allosteric modulation of mGluR4. The primary mechanism involves the inhibition of apoptosis and the suppression of neuroinflammatory pathways.
Anti-Apoptotic Signaling Pathway
This compound has been shown to interfere with the mitochondrial apoptotic pathway. A key mechanism is the inhibition of the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, a critical step in caspase-independent cell death.
References
- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection by 6-(methylsulfinyl)hexyl isothiocyanate in a 6-hydroxydopamine mouse model of Parkinson׳s disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Allosteric Modulation of Metabotropic Glutamate Receptor 4 (mGluR4) by VU0361737: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease.[1] Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, allosteric modulators offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function. VU0361737 is a potent, selective, and centrally penetrant positive allosteric modulator (PAM) of mGluR4.[2][3][4] This technical guide provides a comprehensive overview of the allosteric modulation of mGluR4 by this compound, including its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it influences.
Quantitative Pharmacological Data
The pharmacological effects of this compound on mGluR4 have been characterized using various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: Potency (EC50) of this compound at mGluR4
| Species | EC50 (nM) | Assay Type | Reference |
| Human | 240 | Calcium Mobilization | [2][3] |
| Rat | 110 | Thallium Flux | [2][3] |
Table 2: Selectivity Profile of this compound
| mGluR Subtype | Activity | Reference |
| mGluR1 | Inactive | [2][4] |
| mGluR2 | Inactive | [2][4] |
| mGluR3 | Inactive | [2][4] |
| mGluR5 | Weak Activity | [2][4] |
| mGluR6 | Inactive | [2][4] |
| mGluR7 | Inactive | [2][4] |
| mGluR8 | Weak Activity | [2][4] |
Table 3: In Vivo Pharmacokinetics of this compound
| Species | Parameter | Value | Route of Administration | Reference |
| Rat | Terminal half-life (t1/2) | 1.9 hours | Intraperitoneal | [2] |
| Rat | Plasma Clearance | 894 mL/min/kg | Intraperitoneal | [2] |
Signaling Pathways and Mechanism of Action
As a member of the group III metabotropic glutamate receptors, mGluR4 primarily couples to the Gi/o family of G-proteins.[5] Upon activation by glutamate, mGluR4 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a positive allosteric modulator, does not activate the receptor on its own but enhances the affinity and/or efficacy of glutamate, thereby potentiating this downstream signaling pathway.
Caption: mGluR4 signaling pathway modulated by this compound.
Experimental Protocols
Detailed, step-by-step protocols for the characterization of this compound are not consistently available in the public domain. The following sections provide a synthesis of the methodologies as described in the available literature.
Calcium Mobilization Assay (for human mGluR4)
This assay is used to measure the potentiation of glutamate-induced intracellular calcium mobilization in cells co-expressing human mGluR4 and a chimeric G-protein (e.g., Gαqi5) that couples the Gi/o pathway to calcium release.
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing human mGluR4 and the Gαqi5 chimeric protein.
General Procedure:
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) for approximately 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 2.5 minutes).
-
Glutamate Stimulation: Add a sub-maximal (EC20) concentration of glutamate to stimulate the receptor.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader (e.g., FLIPR). The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The potentiation by this compound is quantified by the increase in the glutamate-induced calcium response. EC50 values are determined by plotting the response against the concentration of this compound.
Caption: Workflow for a calcium mobilization assay.
Thallium Flux Assay (for rat mGluR4)
This assay measures the activity of Gi/o-coupled receptors by detecting the influx of thallium ions through co-expressed G-protein-gated inwardly rectifying potassium (GIRK) channels.
Cell Line: HEK293 cells co-expressing rat mGluR4 and GIRK channels.
General Procedure:
-
Cell Plating: Plate cells in 384-well microplates.
-
Dye Loading: Load cells with a thallium-sensitive fluorescent dye.
-
Compound and Glutamate Addition: Add this compound in the presence of a sub-maximal (EC20) concentration of glutamate.
-
Thallium Addition and Data Acquisition: Add a thallium-containing buffer and immediately measure the increase in fluorescence, which is proportional to the thallium influx through the activated GIRK channels.
-
Data Analysis: The potentiation by this compound is determined by the increase in the thallium flux signal.
Caption: Workflow for a thallium flux assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
Preparation: Cell membranes prepared from a cell line expressing mGluR4.
General Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing cell membranes, [35S]GTPγS, GDP, and varying concentrations of glutamate with or without this compound.
-
Incubation: Incubate the mixture to allow for receptor activation and [35S]GTPγS binding.
-
Termination and Filtration: Stop the reaction and separate the membrane-bound [35S]GTPγS from the unbound nucleotide by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: The potentiation by this compound is observed as a leftward shift and/or an increase in the maximum of the glutamate concentration-response curve for [35S]GTPγS binding.
Conclusion
This compound is a well-characterized positive allosteric modulator of mGluR4 with demonstrated potency, selectivity, and central nervous system availability. The data presented in this guide, derived from a variety of in vitro and in vivo experimental paradigms, underscore its utility as a valuable research tool for elucidating the physiological and pathophysiological roles of mGluR4. Further investigation into its precise binding site, the full spectrum of its downstream signaling effects, and its therapeutic potential in relevant disease models is warranted. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the allosteric modulation of mGluR4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
Foundational Research on M1 Positive Allosteric Modulators in the Context of Parkinson's Disease: A Technical Guide
Disclaimer: As of the latest available research, specific preclinical data for the M1 positive allosteric modulator (PAM) VU0361737 in the context of Parkinson's disease (PD) is not publicly available. Therefore, this technical guide will provide a comprehensive overview of the foundational research on a closely related and studied M1 PAM, VU0486846 , as a representative compound. This guide will detail the rationale, experimental approaches, and potential signaling pathways relevant to the investigation of M1 PAMs for neurodegenerative disorders like Parkinson's disease. The methodologies and data presented herein serve as a template for the potential evaluation of novel compounds such as this compound.
Introduction to M1 Muscarinic Receptors and Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] Beyond the hallmark motor deficits, cognitive impairments are a significant non-motor symptom of PD, often progressing to Parkinson's disease dementia (PDD).[2] The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G-protein coupled receptor highly expressed in the cortex and hippocampus, plays a crucial role in learning and memory.[2] Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy. Unlike direct agonists, PAMs enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, potentially offering a more nuanced and safer therapeutic window with fewer side effects.[2]
Quantitative Data on M1 PAM Efficacy
The following tables summarize representative preclinical data for the M1 PAM VU0486846 in a mouse model of Alzheimer's disease, which shares the characteristic of cognitive decline with Parkinson's disease. This data illustrates the type of quantitative outcomes that would be sought in preclinical studies of a compound like this compound for Parkinson's disease.
Table 1: In Vivo Efficacy of VU0486846 in a Mouse Model of Alzheimer's Disease
| Parameter | Animal Model | Treatment | Dosage | Outcome | Reference |
| Cognitive Function | APPswe/PSEN1ΔE9 Mice | VU0486846 in drinking water | 10 mg·kg⁻¹·day⁻¹ for 4 or 8 weeks | Improved performance in Novel Object Recognition and Morris Water Maze tests. | [3] |
| Aβ Pathology | APPswe/PSEN1ΔE9 Mice | VU0486846 in drinking water | 10 mg·kg⁻¹·day⁻¹ for 4 or 8 weeks | Significant reduction in Aβ oligomers and plaques in the hippocampus. | [3] |
| Neuronal Loss | APPswe/PSEN1ΔE9 Mice | VU0486846 in drinking water | 10 mg·kg⁻¹·day⁻¹ for 4 or 8 weeks | Significant reduction in neuronal loss in the hippocampus. | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate the efficacy and mechanism of action of M1 PAMs in the context of neurodegenerative diseases.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The 6-OHDA lesion model is a widely used neurotoxin-based model to mimic the dopaminergic degeneration seen in Parkinson's disease.[4][5][6]
Objective: To create a unilateral lesion of the nigrostriatal dopamine (B1211576) system to model the motor deficits of Parkinson's disease.
Methodology:
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthesia: Intraperitoneal injection of a ketamine/xylazine mixture.
-
Stereotaxic Surgery:
-
The rat is placed in a stereotaxic frame.
-
A burr hole is drilled in the skull over the target injection site (e.g., medial forebrain bundle or striatum).
-
6-OHDA (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) is infused unilaterally using a Hamilton syringe.
-
-
Post-operative Care: Analgesics and supportive care are provided.
-
Behavioral Assessment: Motor deficits are typically assessed 2-3 weeks post-lesion using tests such as apomorphine- or amphetamine-induced rotations, cylinder test for forelimb asymmetry, and rotarod for motor coordination.[6]
In Vivo Microdialysis for Dopamine Release
Microdialysis allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions.[7][8][9][10][11]
Objective: To measure the effect of an M1 PAM on dopamine release in the striatum of a Parkinson's disease animal model.
Methodology:
-
Animal Preparation: A 6-OHDA lesioned rat is anesthetized, and a guide cannula is stereotaxically implanted targeting the striatum.
-
Probe Insertion: After a recovery period, a microdialysis probe (e.g., 20 kDa molecular weight cutoff) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after systemic or local administration of the M1 PAM.
-
Neurochemical Analysis: Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Brain Slice Electrophysiology
Whole-cell patch-clamp recordings from brain slices allow for the detailed characterization of the electrophysiological properties of specific neurons.[1][12][13]
Objective: To determine the effect of an M1 PAM on the excitability of medium spiny neurons in the striatum or dopaminergic neurons in the substantia nigra.
Methodology:
-
Slice Preparation:
-
A rat is anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.
-
Coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
-
Data Acquisition: Changes in membrane potential, firing frequency, and synaptic currents are recorded in response to the application of the M1 PAM.
Signaling Pathways and Experimental Workflows
Visualizations of the proposed mechanisms of action and experimental designs are essential for conceptual understanding.
Proposed Signaling Pathway for M1 PAMs in Parkinson's Disease
Caption: Proposed M1 PAM signaling pathway in a dopaminergic neuron.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of an M1 PAM in a PD model.
Conclusion
While direct experimental data on this compound in Parkinson's disease models are not yet available in the public domain, the foundational research on related M1 PAMs like VU0486846 provides a strong rationale and a clear experimental roadmap for its investigation. The protocols and conceptual frameworks presented in this guide offer a comprehensive approach to characterizing the potential therapeutic efficacy of novel M1 PAMs for both the motor and non-motor symptoms of Parkinson's disease. Future research focusing on compounds like this compound will be critical in determining their potential as disease-modifying or symptomatic treatments for this debilitating neurodegenerative disorder.
References
- 1. Frontiers | In vitro electrophysiological characterization of Parkinson’s disease: challenges, advances, and future directions [frontiersin.org]
- 2. Highly Selective M1 Muscarinic Receptor Positive Allosteric Modulators for the Treatment of Parkinson's Dementia | Parkinson's Disease [michaeljfox.org]
- 3. Effects of a Rosiridin against Rotenone-induced Rats Model of Parkinson's Disease: In-vivo Study and in silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Age and gender differences in behavioral and morphological outcome after 6-hydroxydopamine-induced lesion of the substantia nigra in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microdialysis and striatal dopamine release: stereoselective actions of the enantiomers of N-0437 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intrastriatal iron perfusion releases dopamine: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative microdialysis of dopamine in the striatum: effect of circadian variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological and immunocytochemical characterization of GABA and dopamine neurons in the substantia nigra of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Dissolution of VU0361737 in In Vitro Assays
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction
VU0361737 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a PAM, this compound enhances the receptor's response to its endogenous ligand, glutamate. This modulation of the mGluR4 signaling pathway makes this compound a valuable tool for studying the physiological and pathological roles of this receptor in the central nervous system. Due to its hydrophobic nature, careful consideration must be given to its dissolution to ensure accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization of this compound for use in cell-based assays and other in vitro experimental systems.
Data Presentation
The solubility of a compound is a critical factor in the design of in vitro experiments. The following table summarizes the known solubility of this compound in a common laboratory solvent.
| Solvent | Solubility | Recommended Stock Concentration | Storage Conditions |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | 10-20 mM | -20°C |
| Ethanol | Data Not Available | Not Recommended for Stock | N/A |
| Water | Insoluble | Not Recommended for Stock | N/A |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not Recommended for Stock | N/A |
Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound stock and working solutions for use in in vitro assays.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted to final working concentrations as needed.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this step in a chemical fume hood.
-
Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous-based medium for direct application to cell cultures.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium or desired aqueous buffer
-
Sterile dilution tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the this compound DMSO stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium or buffer to achieve the final desired working concentrations.
-
Mixing: It is critical to add the stock solution to the medium while gently vortexing or mixing to facilitate rapid dispersion and minimize the risk of precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is below the level of toxicity for the specific cell line being used (typically ≤ 0.5% v/v). A vehicle control (medium containing the same final concentration of DMSO) should be included in all experiments.
-
Immediate Use: Use the freshly prepared working solutions immediately to ensure stability and prevent precipitation.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for preparing this compound solutions and the signaling pathway it modulates.
Application Notes and Protocols for VU0361737 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0361737 is a synthetic organic compound identified as a potential modulator of cellular signaling pathways. While specific data on this compound is limited in publicly available literature, its structural features suggest it may act as an inhibitor of protein kinases, potentially within the mTOR signaling cascade. The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate fundamental cellular processes such as growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a significant target for therapeutic intervention.[2][3]
These application notes provide a generalized framework for researchers to effectively screen and determine the optimal working concentration of this compound in various cell culture systems. The protocols outlined below are based on established methodologies for characterizing novel kinase inhibitors, particularly those targeting the mTOR pathway.
Data Presentation: Recommended Concentration Range for Initial Screening
Due to the absence of specific published data for this compound, the following table provides a general concentration range for initial in vitro experiments based on typical effective concentrations of other mTOR inhibitors. It is critical to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Inhibitor Class | Typical IC50/EC50 Range | Recommended Starting Concentration Range for this compound | Key Considerations |
| mTORC1 Inhibitors (Rapalogs) | Low nM to low µM | 1 nM - 10 µM | Rapamycin and its analogs (rapalogs) are allosteric inhibitors of mTORC1.[4][5] Higher concentrations may be required to inhibit mTORC2.[4] |
| ATP-Competitive mTOR Kinase Inhibitors (TORKinibs) | Sub-µM to low µM | 100 nM - 50 µM | These inhibitors target the kinase domain of mTOR and can inhibit both mTORC1 and mTORC2.[6][7] |
| Dual PI3K/mTOR Inhibitors | Low nM to µM | 10 nM - 20 µM | These compounds target both PI3K and mTOR kinases. |
Note: The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are key parameters to determine a compound's potency. These values are highly dependent on the cell line and assay conditions.[8]
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol describes a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Analysis of mTOR Pathway Inhibition by Western Blotting
This protocol allows for the assessment of this compound's effect on the phosphorylation of key downstream targets of mTORC1 and mTORC2.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (based on initial viability assays) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified mTOR signaling pathway highlighting potential targets of this compound.
Experimental Workflow Diagram
Caption: A logical workflow for the in vitro characterization of this compound.
References
- 1. mTOR Signaling Pathway Luminex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for VU0361737 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), in primary neuronal cultures. This document outlines the mechanism of action, protocols for neuroprotection and electrophysiological studies, and templates for data presentation.
Introduction to this compound
This compound is a selective positive allosteric modulator of the mGluR4, a Gi/Go-coupled receptor predominantly expressed in the central nervous system. As a PAM, this compound does not activate the mGluR4 directly but potentiates its response to the endogenous ligand, glutamate. Activation of mGluR4 is generally associated with neuroprotective effects, primarily through the inhibition of adenylyl cyclase and subsequent modulation of downstream signaling cascades. This makes this compound a valuable tool for investigating the therapeutic potential of mGluR4 modulation in various neurological and psychiatric disorders.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from experiments using this compound in primary neuron cultures. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific neuronal culture system and experimental endpoint.
Table 1: Dose-Dependent Neuroprotective Effect of this compound against Excitotoxicity
| This compound Concentration | Neuronal Viability (% of Control) | Statistical Significance (p-value) |
| Vehicle Control | 100 ± 5 | - |
| 1 µM | User Data | User Data |
| 3 µM | User Data | User Data |
| 10 µM | User Data | User Data |
| 30 µM | User Data | User Data |
| Positive Control (e.g., MK-801) | User Data | User Data |
| Data should be presented as mean ± SEM from at least three independent experiments. |
Table 2: Electrophysiological Effects of this compound on Synaptic Transmission
| Parameter | Baseline | This compound (10 µM) | % Change | Statistical Significance (p-value) |
| mEPSC Frequency (Hz) | User Data | User Data | User Data | User Data |
| mEPSC Amplitude (pA) | User Data | User Data | User Data | User Data |
| Evoked EPSC Amplitude (pA) | User Data | User Data | User Data | User Data |
| Paired-Pulse Ratio | User Data | User Data | User Data | User Data |
| Data should be presented as mean ± SEM from a sufficient number of recorded neurons. |
Table 3: Effect of this compound on Intracellular Calcium Transients
| Condition | Baseline [Ca2+]i (nM) | Peak [Ca2+]i after stimulus (nM) | Area Under the Curve (AUC) | Statistical Significance (p-value) |
| Vehicle Control | User Data | User Data | User Data | User Data |
| This compound (10 µM) | User Data | User Data | User Data | User Data |
| Data should be presented as mean ± SEM from multiple recorded neurons. |
Signaling Pathway
Activation of mGluR4 by glutamate is potentiated by this compound, leading to the dissociation of the Gi/Go protein. The α subunit inhibits adenylyl cyclase, reducing cAMP production, while the βγ subunits can modulate ion channel activity.
Caption: Signaling pathway of the mGluR4 receptor modulated by this compound.
Experimental Protocols
Preparation of Primary Neuronal Cultures
This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from embryonic rodents. Specific details may need to be optimized based on the specific neuronal type and downstream application.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Papain or Trypsin solution (with DNase I)
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Culture plates/coverslips coated with Poly-D-Lysine or Poly-L-ornithine
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and isolate the desired brain region (cortex or hippocampus) in ice-cold HBSS.
-
Mince the tissue and enzymatically digest with papain or trypsin solution at 37°C for 15-20 minutes.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 1.5 x 10^5 cells/cm²) onto coated culture vessels.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh plating medium. Subsequently, perform half-media changes every 2-3 days.
Neuroprotection Assay against Excitotoxicity
This protocol is designed to assess the protective effects of this compound against glutamate- or NMDA-induced excitotoxicity.
Materials:
-
Mature primary neuronal cultures (DIV 10-14)
-
This compound stock solution (in DMSO)
-
Glutamate or NMDA stock solution
-
Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)
Procedure:
-
Prepare working solutions of this compound in pre-warmed culture medium at various concentrations (e.g., 1, 3, 10, 30 µM). Ensure the final DMSO concentration is below 0.1%.
-
Pre-treat the neuronal cultures with the this compound working solutions or vehicle control for 1-2 hours at 37°C.
-
Induce excitotoxicity by adding glutamate (e.g., 50-100 µM) or NMDA (e.g., 20-50 µM) to the cultures for a predetermined duration (e.g., 15-30 minutes).
-
Remove the treatment medium and replace it with fresh, pre-warmed culture medium.
-
Incubate the cultures for 24 hours at 37°C.
-
Assess neuronal viability using a standard assay according to the manufacturer's instructions.
-
Quantify the results and compare the viability of this compound-treated groups to the vehicle-treated, excitotoxin-exposed group.
Caption: Experimental workflow for the neuroprotection assay.
Electrophysiological Recording
This protocol outlines a general procedure for whole-cell patch-clamp recordings to investigate the effects of this compound on synaptic transmission.
Materials:
-
Mature primary neuronal cultures (DIV 14-21) on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
This compound stock solution
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF.
-
Identify a healthy neuron for recording using a microscope.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline synaptic activity (e.g., miniature excitatory postsynaptic currents - mEPSCs, or evoked EPSCs).
-
Bath-apply this compound at the desired concentration (e.g., 10 µM) and allow for equilibration.
-
Record synaptic activity in the presence of this compound.
-
Wash out the drug and record the recovery of synaptic activity.
-
Analyze the recorded data to determine changes in synaptic parameters such as frequency, amplitude, and kinetics.
Calcium Imaging
This protocol describes a method for monitoring intracellular calcium changes in response to neuronal stimulation in the presence of this compound.
Materials:
-
Mature primary neuronal cultures (DIV 14-21) on coverslips
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Fluorescence microscope with a suitable camera and light source
-
Image acquisition and analysis software
-
This compound stock solution
-
Neuronal stimulus (e.g., high potassium solution or a specific agonist)
Procedure:
-
Load the neuronal cultures with a calcium indicator dye according to the manufacturer's protocol.
-
Mount the coverslip on the microscope stage and perfuse with a physiological salt solution.
-
Acquire a baseline fluorescence recording.
-
Apply this compound or vehicle and continue recording.
-
Apply a neuronal stimulus to elicit a calcium response.
-
Continue recording to capture the full calcium transient and its decay.
-
Analyze the fluorescence intensity changes over time to quantify parameters such as peak amplitude and area under the curve.
Toxicity Assessment
While mGluR4 activation is generally considered neuroprotective, it is crucial to assess the potential toxicity of this compound at the concentrations used in your experiments. This can be done by treating mature primary neuronal cultures with a range of this compound concentrations for an extended period (e.g., 24-48 hours) and then performing a cell viability assay as described in the neuroprotection protocol. It is important to include a vehicle control to account for any effects of the solvent (e.g., DMSO).
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions for their experimental setup and adhere to all institutional and national guidelines for animal and laboratory safety.
In Vivo Administration of VU0361737 in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0361737 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 receptors are implicated in key physiological processes within the central nervous system, particularly learning and memory. As such, M1 PAMs like this compound are of significant interest for their potential therapeutic applications in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. These application notes provide a comprehensive overview of the methodologies for the in vivo administration of this compound and related M1 PAMs in rodent models, based on available preclinical data.
Signaling Pathway
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. This means it does not directly activate the receptor but enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine. The M1 receptor is a G-protein coupled receptor that, upon activation, primarily couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events modulate a wide range of cellular responses, including neuronal excitability, synaptic plasticity, and cognitive functions.[1][2][3][4]
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following table summarizes key parameters for closely related M1 PAMs to provide a comparative reference for experimental design.
| Compound | Animal Model | Administration Route | Dose | Vehicle | Key Findings | Reference |
| VU0486846 | APPswe/PSEN1ΔE9 Mice (Female) | Drinking Water | 10 mg·kg⁻¹·day⁻¹ | Not Specified | Improved cognitive function; Reduced Aβ oligomers and plaques. | [5] |
| BQCA | Transgenic Mouse Model of AD | Not Specified | Not Specified | Not Specified | Restored discrimination reversal learning. | [4] |
| MK-7622 | Mice | Not Specified | Not Specified | Not Specified | Induced behavioral convulsions. | [2] |
| VU0453595 | Mice | Not Specified | Not Specified | Not Specified | Did not induce behavioral convulsions; Improved novel object recognition. | [2] |
Experimental Protocols
The following are generalized protocols for the in vivo administration of M1 PAMs in rodents, which can be adapted for this compound.
Protocol 1: Oral Administration via Drinking Water
This method is suitable for chronic administration and reduces handling stress.
Materials:
-
This compound
-
Standard drinking water
-
Calibrated water bottles
-
Animal scale
Procedure:
-
Dose Calculation: Based on the average daily water consumption of the specific rodent strain and the target dose (e.g., 10 mg·kg⁻¹·day⁻¹ as a starting point based on VU0486846), calculate the required concentration of this compound in the drinking water.[5]
-
Solution Preparation: Dissolve the calculated amount of this compound in the total volume of drinking water to be prepared. Ensure complete dissolution. The stability of the compound in the vehicle over the intended period of use should be confirmed.
-
Administration: Replace the standard water bottles in the animal cages with the bottles containing the this compound solution.
-
Monitoring:
-
Measure water consumption daily to monitor the actual dose received by each animal.
-
Monitor the body weight of the animals regularly.
-
Observe for any behavioral changes or adverse effects.
-
-
Solution Refreshment: Prepare fresh medicated water at appropriate intervals based on the compound's stability.
Protocol 2: Oral Gavage
This method allows for precise dosing at specific time points.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, saline, or a suspension vehicle)
-
Oral gavage needles (size appropriate for the rodent)
-
Syringes
-
Animal scale
Procedure:
-
Vehicle Selection and Formulation: Select a suitable vehicle in which this compound is soluble or can be uniformly suspended. Common vehicles include water, 0.9% saline, or 0.5% methylcellulose.
-
Dose Calculation and Preparation: Calculate the volume of the formulation needed to deliver the desired dose based on the animal's body weight. Prepare the dosing solution or suspension at the required concentration.
-
Animal Handling and Administration:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, regurgitation, or adverse effects immediately after dosing and at regular intervals.
Protocol 3: Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Dose Preparation: Dissolve this compound in a sterile vehicle to the desired concentration. Ensure the final solution is sterile.
-
Animal Restraint: Properly restrain the rodent to expose the lower abdominal quadrant.
-
Injection: Insert the needle at a shallow angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs. Aspirate to ensure no blood or urine is drawn back before injecting the solution.
-
Post-Injection Care: Monitor the animal for any signs of discomfort, inflammation at the injection site, or systemic adverse effects.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of cognitive impairment.
Considerations for In Vivo Studies
-
Vehicle Selection: The choice of vehicle is critical and should be based on the physicochemical properties of this compound. The vehicle should be non-toxic and not interfere with the pharmacological activity of the compound.
-
Dose-Response Studies: It is essential to conduct dose-response studies to determine the optimal therapeutic dose and to identify potential toxicities at higher doses.
-
Pharmacokinetics: Characterizing the pharmacokinetic profile of this compound (absorption, distribution, metabolism, and excretion) is crucial for interpreting efficacy and toxicology data. Brain penetration is a particularly important parameter for a CNS-targeted compound.
-
Adverse Effects: M1 receptor activation can lead to cholinergic side effects.[1] Therefore, careful monitoring for adverse effects such as salivation, lacrimation, urination, defecation (SLUD), and convulsions is necessary.[2]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
By adapting these protocols and considering the key factors outlined, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of this compound in rodent models.
References
- 1. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of VU0361737 for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), for intraperitoneal (i.p.) injection in research settings. Due to the limited publicly available information on the specific solubility and formulation of this compound, the following protocols are based on established methods for structurally and functionally similar compounds, particularly VU0155041, another potent and selective mGluR4 PAM developed by the same research group at Vanderbilt University.
Introduction
This compound is a valuable tool for investigating the therapeutic potential of mGluR4 modulation in various central nervous system disorders. Proper preparation of this compound for in vivo studies is critical to ensure accurate and reproducible results. Like many small molecule drug candidates, this compound is likely to have low aqueous solubility, necessitating the use of a vehicle to create a stable solution or suspension suitable for intraperitoneal administration. This protocol outlines a standard vehicle composition and preparation method.
Data Presentation
The following table summarizes key information regarding this compound and a commonly used vehicle for a similar mGluR4 PAM, VU0155041. This information can be used as a starting point for formulation development of this compound.
| Parameter | Value/Composition | Notes |
| Compound Information | ||
| Compound Name | This compound | |
| Molecular Formula | C₁₃H₁₁ClN₂O₂ | |
| CAS Number | 1161205-04-4 | |
| Vehicle Composition (based on VU0155041) | ||
| Protocol 1 (Aqueous-based) | ||
| Dimethyl sulfoxide (B87167) (DMSO) | 10% | Initial solvent to dissolve the compound. |
| PEG300 | 40% | A co-solvent to maintain solubility. |
| Tween-80 | 5% | A surfactant to improve stability and prevent precipitation. |
| Saline (0.9% NaCl) | 45% | The final vehicle to ensure isotonicity. |
| Protocol 2 (Cyclodextrin-based) | ||
| Dimethyl sulfoxide (DMSO) | 10% | Initial solvent. |
| 20% SBE-β-CD in Saline | 90% | Sulfobutylether-β-cyclodextrin can enhance solubility of hydrophobic compounds. |
| Protocol 3 (Oil-based) | ||
| Dimethyl sulfoxide (DMSO) | 10% | Initial solvent. |
| Corn Oil | 90% | For a non-aqueous suspension. |
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound for intraperitoneal injection using the recommended aqueous-based vehicle (Protocol 1).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), USP grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle components. Based on the desired final concentration and injection volume, calculate the total volume of the formulation to be prepared.
-
Weigh the this compound powder. Accurately weigh the calculated amount of this compound powder using an analytical balance and place it in a sterile microcentrifuge tube or vial.
-
Dissolve this compound in DMSO. Add the calculated volume of DMSO (10% of the final volume) to the tube containing the this compound powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.
-
Add PEG300. To the DMSO solution, add the calculated volume of PEG300 (40% of the final volume). Vortex the mixture until it is homogeneous.
-
Add Tween-80. Add the calculated volume of Tween-80 (5% of the final volume) to the mixture. Vortex thoroughly to ensure uniform distribution of the surfactant.
-
Add saline. Finally, add the calculated volume of sterile 0.9% saline (45% of the final volume) to the mixture in a stepwise manner while vortexing. This should result in a clear solution.
-
Inspect the final solution. Visually inspect the solution for any precipitation or phase separation. If the solution is not clear, it may be gently warmed or sonicated. It is recommended to prepare the formulation fresh on the day of the experiment.
Example Calculation for a 1 mg/mL solution:
To prepare 1 mL of a 1 mg/mL solution of this compound:
-
Weigh 1 mg of this compound.
-
Add 100 µL of DMSO and dissolve.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline and mix.
Mandatory Visualization
The following diagrams illustrate the signaling pathway context and the experimental workflow for preparing this compound.
Caption: Simplified signaling pathway of mGluR4 and the action of this compound.
Caption: Step-by-step workflow for preparing this compound for injection.
Application Notes and Protocols for VU0361737 in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0361737 is a potent and selective positive allosteric modulator of the K+-Cl- cotransporter KCC2. KCC2 is the primary extruder of chloride in mature neurons and plays a critical role in maintaining the low intracellular chloride concentration necessary for hyperpolarizing, inhibitory GABAergic neurotransmission. Deficits in KCC2 function have been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and stress-related disorders. As a KCC2 potentiator, this compound offers a valuable pharmacological tool to investigate the role of KCC2 in neuronal function and as a potential therapeutic agent.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in electrophysiology slice recordings, a key technique for studying synaptic transmission and plasticity.
Signaling Pathway of KCC2 and the Action of this compound
The following diagram illustrates the role of KCC2 in neuronal chloride homeostasis and the proposed mechanism of action for this compound.
Quantitative Data Summary
While specific publications detailing the use of this compound in brain slice electrophysiology are not yet widely available, the following table summarizes typical concentration ranges and expected effects based on the known pharmacology of KCC2 potentiators. Researchers should perform concentration-response experiments to determine the optimal concentration for their specific preparation and experimental question.
| Parameter | Recommended Range | Expected Effect | Notes |
| Concentration | 1 µM - 30 µM | Potentiation of KCC2-mediated Cl- extrusion. | Start with a lower concentration (e.g., 1 µM) and titrate up. |
| Incubation Time | 15 - 30 minutes | Sufficient time for drug to penetrate the slice and reach target. | Longer incubation times may be necessary for thicker slices. |
| Effect on GABAergic Transmission | Hyperpolarizing shift in GABA-A reversal potential (EGABA). | This is the primary indicator of enhanced KCC2 function. | Can be measured using gramicidin (B1672133) perforated-patch or cell-attached recordings. |
| Effect on Neuronal Excitability | Decreased neuronal firing in response to depolarizing stimuli. | A consequence of enhanced GABAergic inhibition. | Measure using current-clamp recordings. |
| Effect on Network Activity | Reduction in epileptiform activity in in vitro seizure models. | Demonstrates the potential anti-epileptic effects. | Can be assessed using field potential recordings. |
Experimental Protocols
The following are detailed protocols for preparing brain slices and performing electrophysiological recordings to assess the effects of this compound.
Brain Slice Preparation
This protocol describes the preparation of acute brain slices, a common method for in vitro electrophysiology.
Materials:
-
Slicing Solution (example):
-
NMDG-based solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, 10 MgSO4. pH 7.3-7.4, ~300-310 mOsm.
-
-
Artificial Cerebrospinal Fluid (aCSF) for recovery and recording (example):
-
(in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, 1 MgSO4. pH 7.4, ~300-310 mOsm.
-
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibratome
-
Dissection tools
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated slicing solution.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 250-400 µm thick).
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for 30-60 minutes.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until they are transferred to the recording chamber.
Electrophysiological Recordings
This protocol outlines the general steps for whole-cell patch-clamp and field potential recordings to assess the effects of this compound.
Application Notes and Protocols for Calcium Mobilization Assays with VU0361737
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VU0361737, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), in calcium mobilization assays. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and Calcium Mobilization Assays
This compound is a valuable research tool for studying the function of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq signaling pathway. Activation of the M1 receptor leads to the mobilization of intracellular calcium, a key second messenger involved in numerous cellular processes. Calcium mobilization assays are therefore a robust and widely used method to screen for and characterize modulators of M1 receptor activity. As a PAM, this compound does not activate the M1 receptor on its own but enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh).
M1 Muscarinic Receptor Signaling Pathway
The activation of the M1 muscarinic acetylcholine receptor initiates a well-defined signaling cascade. Upon binding of an agonist, the receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. This increase in intracellular calcium concentration is the signal detected in calcium mobilization assays.
Quantitative Data Presentation
The potency and efficacy of this compound as an M1 PAM are typically determined by measuring its effect on the concentration-response curve of an agonist, such as acetylcholine. The data is often presented in terms of the half-maximal effective concentration (EC50) for the PAM's potentiation effect and the maximum potentiation observed.
While specific data for this compound is not publicly available, the following table presents representative data for a closely related and well-characterized M1 PAM, VU0467319 , which can be used as a reference.
| Compound | Assay Type | Cell Line | Agonist | Parameter | Value |
| VU0467319 | Calcium Mobilization | CHO-K1 cells expressing human M1 receptor | Acetylcholine (at EC20) | PAM EC50 | 492 ± 2.9 nM |
| VU0467319 | Calcium Mobilization | CHO-K1 cells expressing human M1 receptor | - | Agonist EC50 | > 30 µM |
Experimental Protocols
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor.
-
Cell Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Probenecid (B1678239): An anion transport inhibitor to prevent dye leakage from cells.
-
This compound: Prepare a stock solution in DMSO.
-
Acetylcholine (ACh): Prepare a stock solution in deionized water.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
Experimental Workflow
The general workflow for a calcium mobilization assay to characterize a PAM like this compound involves cell seeding, dye loading, compound addition, and fluorescence measurement.
Detailed Protocol
1. Cell Seeding:
-
Harvest M1-CHO cells and resuspend in fresh culture medium.
-
Seed the cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000-50,000 cells per well for a 96-well plate).
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading:
-
On the day of the assay, prepare the dye loading solution. Reconstitute Fluo-4 AM in DMSO and then dilute in assay buffer to the final working concentration (e.g., 2-4 µM). Add probenecid to the loading solution (e.g., 2.5 mM final concentration) to prevent dye extrusion.
-
Aspirate the culture medium from the cell plates and wash the wells once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of acetylcholine at a concentration that elicits a response approximately 20% of its maximum (EC20). This concentration needs to be predetermined in a separate experiment.
-
After dye loading, wash the cells gently with assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
4. Fluorescence Measurement:
-
Place the assay plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a baseline fluorescence reading for a few seconds.
-
Initiate the automated addition of the ACh EC20 solution to all wells.
-
Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.
5. Data Analysis:
-
The change in fluorescence (peak - baseline) is proportional to the increase in intracellular calcium.
-
Plot the fluorescence response against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound's potentiating effect.
-
The maximal potentiation can be expressed as the fold-increase in the ACh EC20 response in the presence of the highest concentration of this compound compared to the ACh EC20 response alone.
Logical Relationship for PAM Activity
The activity of a positive allosteric modulator is dependent on the presence of an orthosteric agonist. This compound, as a PAM, will only enhance the M1 receptor's response when an agonist like acetylcholine is also bound to the receptor.
Application Notes and Protocols: VU0361737 in Behavioral Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of VU0361737, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), in preclinical behavioral models of Parkinson's disease (PD). The protocols outlined below are designed to assess the efficacy of this compound in ameliorating motor and non-motor deficits associated with PD.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms like bradykinesia, rigidity, tremor, and postural instability.[1][2] While current treatments primarily focus on dopamine (B1211576) replacement, there is a significant need for novel therapeutic strategies.[3][4] The cholinergic system is also implicated in the pathophysiology of PD, and modulation of muscarinic receptors presents a promising therapeutic avenue.[5] this compound, as an M1 mAChR PAM, offers a potential mechanism to enhance cholinergic transmission and thereby alleviate both motor and cognitive symptoms of PD.[6][7]
Mechanism of Action
This compound is a positive allosteric modulator, meaning it binds to a site on the M1 muscarinic acetylcholine receptor distinct from the acetylcholine binding site. This binding potentiates the receptor's response to the endogenous ligand, acetylcholine, without directly activating the receptor itself. This mechanism allows for a more nuanced modulation of cholinergic signaling, potentially reducing the side effects associated with direct agonists.[8] In the context of Parkinson's disease, enhancing M1 receptor activity in brain regions like the striatum and cortex could help to rebalance (B12800153) the disrupted circuitry caused by dopamine depletion.[5]
Signaling pathway of this compound at the M1 muscarinic receptor.
Experimental Protocols
The following protocols describe behavioral assays to assess the efficacy of this compound in rodent models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) or MPTP models.[9][10]
Open Field Test
This test is used to evaluate general locomotor activity and exploratory behavior.[11][12][13]
Materials:
-
Open field arena (e.g., 50x50 cm square box)
-
Video camera mounted above the arena
-
Video tracking software
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.[11]
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a predefined period (e.g., 10-30 minutes).[11]
-
Clean the arena with 70% ethanol (B145695) between trials to remove olfactory cues.[14]
-
Analyze the recorded video to quantify parameters such as total distance traveled, average speed, and time spent in the center versus the periphery of the arena.
Data Presentation:
| Group | Treatment | Total Distance Traveled (cm) | Time in Center (s) |
| 1 | Vehicle | 2500 ± 200 | 45 ± 5 |
| 2 | PD Model + Vehicle | 1200 ± 150 | 15 ± 3 |
| 3 | PD Model + this compound (1 mg/kg) | 1800 ± 180 | 30 ± 4 |
| 4 | PD Model + this compound (5 mg/kg) | 2200 ± 210 | 40 ± 5 |
Cylinder Test
The cylinder test assesses forelimb asymmetry, a key feature of unilateral Parkinson's disease models.[12][13][14]
Materials:
-
Transparent glass cylinder (e.g., 20 cm diameter, 30 cm height)
-
Video camera
Procedure:
-
Place the animal in the transparent cylinder.
-
Record the animal's behavior for 3-5 minutes.[14]
-
During playback of the video, count the number of times the animal rears up and touches the wall of the cylinder with its left forepaw, right forepaw, or both simultaneously.[14]
-
Calculate the percentage of contralateral (impaired) forelimb use.
Data Presentation:
| Group | Treatment | Contralateral Forelimb Touches (%) |
| 1 | Vehicle | 50 ± 5 |
| 2 | PD Model + Vehicle | 15 ± 4 |
| 3 | PD Model + this compound (1 mg/kg) | 25 ± 5 |
| 4 | PD Model + this compound (5 mg/kg) | 40 ± 6 |
Rotarod Test
This test measures motor coordination and balance.[15]
Materials:
-
Rotarod apparatus
Procedure:
-
Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for several days before the test.
-
On the test day, place the animal on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).[15]
-
Record the latency to fall from the rod.
-
Perform multiple trials for each animal and calculate the average latency to fall.[15]
Data Presentation:
| Group | Treatment | Latency to Fall (s) |
| 1 | Vehicle | 280 ± 30 |
| 2 | PD Model + Vehicle | 120 ± 25 |
| 3 | PD Model + this compound (1 mg/kg) | 190 ± 28 |
| 4 | PD Model + this compound (5 mg/kg) | 250 ± 32 |
Pole Test
The pole test assesses bradykinesia and postural instability.[12]
Materials:
-
Wooden or metal pole (e.g., 50 cm long, 1 cm diameter) with a rough surface
-
Home cage at the base of the pole
Procedure:
-
Place the animal head-upward on top of the pole.
-
Record the time it takes for the animal to turn around and descend the pole.
-
Also, record the total time to reach the base of the pole.
Data Presentation:
| Group | Treatment | Time to Turn (s) | Time to Descend (s) |
| 1 | Vehicle | 2 ± 0.5 | 8 ± 1 |
| 2 | PD Model + Vehicle | 8 ± 1.5 | 25 ± 4 |
| 3 | PD Model + this compound (1 mg/kg) | 5 ± 1 | 18 ± 3 |
| 4 | PD Model + this compound (5 mg/kg) | 3 ± 0.8 | 12 ± 2 |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of Parkinson's disease.
References
- 1. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parkinson’s Disease - AANS [aans.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Highly Selective M1 Muscarinic Receptor Positive Allosteric Modulators for the Treatment of Parkinson's Dementia | Parkinson's Disease [michaeljfox.org]
- 7. Novel allosteric agonists of M1 muscarinic acetylcholine receptors induce brain region-specific responses that correspond with behavioral effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurobiology.lu.se [neurobiology.lu.se]
- 11. Motor Behavior Assays (Mouse) [protocols.io]
- 12. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 13. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 15. Behavioral tests in rodents coupled with dopamine signaling manipulations [protocols.io]
Application Notes and Protocols for Assessing the Efficacy of VU0361737 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0361737 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a selective activator of the M1 receptor, this compound holds therapeutic promise for treating cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators offer a promising therapeutic strategy by enhancing the effect of the endogenous neurotransmitter acetylcholine, which may provide a more nuanced and safer pharmacological profile compared to direct agonists.
These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical animal models, covering behavioral, electrophysiological, and molecular assays. The aim is to offer a comprehensive guide for researchers to evaluate the potential of this compound and similar M1 PAMs as cognitive enhancers.
Mechanism of Action: M1 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. M1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon binding of acetylcholine, the receptor undergoes a conformational change, activating the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the modulation of various cellular processes, including neuronal excitability and synaptic plasticity, which are crucial for learning and memory.
Preclinical Efficacy Assessment Workflow
A typical workflow for assessing the in vivo efficacy of this compound involves a multi-tiered approach, starting with fundamental behavioral screens and progressing to more complex cognitive and mechanistic studies.
Application Notes and Protocols: Co-administration of mGluR4 PAMs with L-DOPA in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical research involving the co-administration of metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulators (PAMs) with Levodopa (L-DOPA) for the treatment of Parkinson's disease (PD). While the specific compound VU0361737 was not prominently featured in available research, this document summarizes findings on structurally and functionally related mGluR4 PAMs, such as VU0364770 and ADX88178, which are valuable tools for interrogating the therapeutic potential of this mechanism.
Introduction
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits. L-DOPA remains the gold-standard treatment, but long-term use is often complicated by the development of motor fluctuations and debilitating L-DOPA-induced dyskinesia (LID).[1][2] Positive allosteric modulators of mGluR4 have emerged as a novel therapeutic strategy.[3] By enhancing the effect of endogenous glutamate on mGluR4, these compounds can modulate basal ganglia circuitry, offering the potential to improve motor function and reduce the side effects associated with L-DOPA therapy.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on the co-administration of mGluR4 PAMs and L-DOPA in rodent models of Parkinson's disease.
Table 1: Efficacy of mGluR4 PAMs Co-administered with L-DOPA on Motor Function
| Compound | Animal Model | L-DOPA Dose | mGluR4 PAM Dose | Behavioral Test | Key Findings | Reference |
| VU0364770 | Unilateral 6-OHDA-lesioned rats | Subthreshold dose | Not specified | Forelimb asymmetry | Potentiated the effects of an inactive dose of L-DOPA in reversing forelimb asymmetry. | [5] |
| VU0364770 | Unilateral 6-OHDA-lesioned rats | Subthreshold dose | Not specified | Rotational behavior | Potentiated motor stimulant effects of a subthreshold L-DOPA dose. | [6] |
| ADX88178 | Bilateral 6-OHDA-lesioned rats | 6 mg/kg | 3 and 10 mg/kg (oral) | Forelimb akinesia | Robust, dose-dependent reversal of forelimb akinesia deficit when co-administered with a low dose of L-DOPA. | [3] |
Table 2: Effect of mGluR4 PAMs on L-DOPA-Induced Dyskinesia (LID)
| Compound | Animal Model | L-DOPA Dose for LID Induction | mGluR4 PAM Dose | Key Findings on LID | Reference |
| VU0364770 | 6-OHDA-lesioned rats with established dyskinesias | Full dose | Not specified | Did not modify Abnormal Involuntary Movements (AIMs). | [6] |
| Foliglurax | 6-OHDA-lesioned rats | Not specified | Not specified | Attenuated the intensity of L-DOPA-induced dyskinesia. | [4] |
| ADX88178 | 6-OHDA-lesioned rats | Not specified | 3 and 10 mg/kg (oral) | Did not exacerbate L-DOPA-induced dyskinesias. | [3] |
| Lu AF21934 | 6-OHDA-lesioned rats | 6.25 mg/kg L-DOPA + 15 mg/kg Benserazide (B1668006) | 10 and 30 mg/kg | Failed to prevent the development of de novo AIMs. | [7] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesion Model of Parkinson's Disease in Rats
This protocol describes the creation of a unilateral lesion of the nigrostriatal pathway, a widely used model to mimic the motor symptoms of Parkinson's disease.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.
-
6-OHDA Solution Preparation: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration is typically 2-4 mg/mL. Prepare the solution fresh and protect it from light.
-
Stereotaxic Injection:
-
Make a small incision in the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for targeting the medial forebrain bundle (MFB) or the substantia nigra.
-
Slowly infuse 2-4 µL of the 6-OHDA solution into the target brain region using the Hamilton syringe.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Allow the animals to recover for at least 2-3 weeks before behavioral testing to ensure lesion stabilization.
-
Lesion Verification: The extent of the dopaminergic lesion can be verified post-mortem by tyrosine hydroxylase (TH) immunohistochemistry in the striatum and substantia nigra.
Assessment of Forelimb Asymmetry (Cylinder Test)
This test is used to evaluate the preferential use of the forelimbs, which is indicative of motor deficits in unilateral lesion models.[3][6]
Materials:
-
Transparent glass cylinder (20 cm diameter, 30 cm high for rats)[8]
-
Video recording equipment
Procedure:
-
Place the rat in the transparent cylinder.[3]
-
Record the animal's exploratory behavior for 5 minutes.[3]
-
During the recording, score the number of times the rat uses its left, right, or both forelimbs to touch the wall of the cylinder for support during rearing.
-
Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of forelimb contacts. A lower percentage of contralateral limb use indicates a greater motor deficit.
Induction and Assessment of L-DOPA-Induced Dyskinesia (LID)
This protocol details the induction of abnormal involuntary movements (AIMs) with chronic L-DOPA administration and their subsequent scoring.[5][9]
Materials:
-
L-DOPA methyl ester
-
Benserazide hydrochloride (a peripheral DOPA decarboxylase inhibitor)
-
Sterile saline
-
Observation cages
-
Video recording equipment
Procedure:
-
LID Induction:
-
Three weeks after 6-OHDA lesioning, begin daily intraperitoneal (i.p.) injections of L-DOPA (e.g., 6 mg/kg) and benserazide (e.g., 12 mg/kg) for a period of 3 weeks to induce stable dyskinesias.[5]
-
-
AIMs Rating:
-
On testing days, administer L-DOPA/benserazide and place the rat in an observation cage.
-
Record the animal's behavior for at least 3 hours post-injection.[5]
-
Score the severity of AIMs at regular intervals (e.g., every 20 minutes) using a standardized rating scale. The scale typically assesses the severity of axial, limb, and orolingual dyskinesias.[9][10]
-
The severity score is often a product of the amplitude and the duration of the dyskinetic movements.[11]
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of mGluR4 PAMs in the Basal Ganglia
Caption: Proposed mechanism of mGluR4 PAMs in the striatopallidal pathway.
Experimental Workflow for Preclinical Evaluation
Caption: A typical experimental workflow for evaluating mGluR4 PAMs with L-DOPA.
References
- 1. Modulation of basal ganglia function by metabotropic glutamate receptors [ir.vanderbilt.edu]
- 2. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cylinder test in rats [protocols.io]
- 4. Metabotropic glutamate receptor 4 in the basal ganglia of parkinsonian monkeys: Ultrastructural localization and electrophysiological effects of activation in the striatopallidal complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome analysis in a rat model of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cylinder Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 9. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 11. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease [jove.com]
Application Notes and Protocols for Studying VU0361737 Effects Using Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunohistochemistry (IHC) to investigate the cellular and tissue-specific effects of VU0361737, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1] By targeting mGluR4, this compound can modulate critical signaling pathways involved in neurotransmission and cellular stress responses.[2][3] IHC is a powerful technique to visualize and quantify the impact of this compound on protein expression and phosphorylation within the intricate context of tissue architecture.
Introduction to this compound and its Target: mGluR4
This compound acts as a positive allosteric modulator, meaning it binds to a site on the mGluR4 receptor distinct from the glutamate binding site. This binding enhances the receptor's response to the endogenous ligand, glutamate.[2] mGluR4 is a G-protein coupled receptor predominantly found on presynaptic terminals, where its activation typically leads to an inhibition of neurotransmitter release.[2][4] This modulation of synaptic transmission makes mGluR4 a promising therapeutic target for neurological and psychiatric disorders.[5]
The primary signaling pathway initiated by mGluR4 activation involves the inhibition of adenylyl cyclase through a Gαi/o protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] Additionally, mGluR4 activation has been shown to modulate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of cellular stress and apoptosis.[3]
Data Presentation: Quantifying the Effects of this compound
To rigorously assess the impact of this compound, quantitative analysis of IHC staining is essential. The following tables provide a structured framework for presenting data on changes in protein expression and phosphorylation.
Table 1: Effect of this compound on mGluR4 Expression
| Treatment Group | Brain Region | Mean Staining Intensity (Arbitrary Units) | Percentage of mGluR4-Positive Cells | Fold Change vs. Vehicle | p-value |
| Vehicle Control | Striatum | 1.0 | |||
| This compound (X mg/kg) | Striatum | ||||
| Vehicle Control | Cerebellum | 1.0 | |||
| This compound (X mg/kg) | Cerebellum |
Table 2: Modulation of Downstream Signaling Pathways by this compound
| Treatment Group | Analyte | Brain Region | Mean Staining Intensity (Arbitrary Units) | Percentage of Positive Cells | Fold Change vs. Vehicle | p-value |
| Vehicle Control | Phospho-JNK | Hippocampus | 1.0 | |||
| This compound (X mg/kg) | Phospho-JNK | Hippocampus | ||||
| Vehicle Control | Phospho-p38 | Hippocampus | 1.0 | |||
| This compound (X mg/kg) | Phospho-p38 | Hippocampus |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been created using Graphviz.
Experimental Protocols
The following are detailed protocols for performing immunohistochemistry to detect mGluR4, phosphorylated JNK (p-JNK), and phosphorylated p38 (p-p38) in formalin-fixed, paraffin-embedded (FFPE) brain tissue.
Protocol 1: Immunohistochemical Staining of mGluR4
Materials:
-
FFPE brain tissue sections (5-10 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 10% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-mGluR4a polyclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in 70% ethanol for 2 minutes.
-
Rinse with deionized water for 5 minutes.[5]
-
-
Antigen Retrieval:
-
Immerse slides in Sodium Citrate Buffer and heat in a microwave oven or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).[5]
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS three times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-mGluR4a antibody in blocking buffer (e.g., 1:200, optimization required).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Apply DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemical Staining of Phosphorylated JNK (p-JNK) and Phosphorylated p38 (p-p38)
This protocol is similar to the one for mGluR4, with the primary antibody being the key difference.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary Antibody:
-
For p-JNK: Rabbit anti-phospho-JNK (Thr183/Tyr185) antibody.
-
For p-p38: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody.
-
Procedure: Follow steps 1-9 from Protocol 1, substituting the appropriate primary antibody in step 5. Optimal antibody dilutions should be determined empirically. For phosphorylated proteins, it is crucial to handle tissues promptly and use phosphatase inhibitors during tissue processing if possible to preserve the phosphorylation state.
Concluding Remarks
These application notes and protocols provide a robust framework for investigating the effects of this compound on mGluR4 and its downstream signaling pathways using immunohistochemistry. Adherence to these detailed methods, coupled with rigorous quantitative analysis, will enable researchers to gain valuable insights into the therapeutic potential of mGkuR4 modulation. Consistent experimental execution and careful optimization of antibody concentrations and incubation times are paramount for obtaining reliable and reproducible results.
References
- 1. Immunohistochemical distribution of metabotropic glutamate receptor subtypes mGluR1b, mGluR2/3, mGluR4a and mGluR5 in human hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNK signaling is the shared pathway linking neuroinflammation, blood–brain barrier disruption, and oligodendroglial apoptosis in the white matter injury of the immature brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry (IHC) protocol [hellobio.com]
- 4. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
Application Note: Measuring the Brain-to-Plasma Ratio of VU0361737 in Mice
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for quantifying the brain-to-plasma concentration ratio of VU0361737, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), in a murine model. This ratio is a critical parameter in CNS drug discovery for assessing the potential of a compound to reach its therapeutic target in the brain.
Introduction
This compound is a potent and selective positive allosteric modulator of the mGluR4, a Class C G-protein coupled receptor expressed in the central nervous system.[1] As a PAM, this compound enhances the receptor's response to its endogenous ligand, glutamate. The development of mGluR4 PAMs is of significant interest for the treatment of neurological and psychiatric disorders. A critical factor in the preclinical development of any CNS drug candidate is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. The brain-to-plasma ratio (Kp) is a key pharmacokinetic parameter used to quantify this ability. This application note details a robust method for determining the Kp of this compound in mice using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of mGluR4 Modulation
The following diagram illustrates the canonical signaling pathway of mGluR4. As a PAM, this compound binds to an allosteric site on the receptor, potentiating the downstream effects of glutamate binding.
Experimental Protocol
This protocol outlines the in vivo sample collection and subsequent bioanalytical workflow for the determination of the this compound brain-to-plasma ratio.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar but chromatographically distinct compound)
-
Male C57BL/6 mice (8-10 weeks old)
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Anesthetics (e.g., isoflurane)
-
Heparinized collection tubes
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Brain homogenizer
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Detailed Procedure
-
Dosing:
-
Acclimate mice for at least 3 days prior to the experiment.
-
Prepare a dosing solution of this compound in the selected vehicle.
-
Administer a single dose of this compound to each mouse via the desired route (e.g., intraperitoneal injection). A typical dose might be in the range of 10-30 mg/kg.
-
-
Sample Collection:
-
At designated time points post-dosing (e.g., 0.5, 1, 2, 4, and 8 hours), anesthetize the mice.
-
Collect blood via cardiac puncture into heparinized tubes.
-
Immediately following blood collection, perform transcardial perfusion with ice-cold PBS to remove blood from the brain vasculature.
-
Excise the whole brain and rinse with ice-cold PBS. Blot dry and record the weight.
-
Samples can be stored at -80°C until analysis.
-
-
Sample Preparation:
-
Plasma: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes.
-
Brain Homogenate: Homogenize the brain tissue in a specific volume of PBS (e.g., 4 volumes of PBS to the weight of the brain tissue) to create a consistent homogenate.
-
Protein Precipitation: For both plasma and brain homogenate samples, precipitate proteins by adding a volume of cold acetonitrile containing the internal standard (e.g., 3 volumes of ACN with IS to 1 volume of sample). Vortex thoroughly.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to new tubes for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and selective LC-MS/MS method for the quantification of this compound and the internal standard.
-
Prepare calibration standards and quality control (QC) samples in blank plasma and blank brain homogenate.
-
Analyze the prepared samples, calibration standards, and QC samples by LC-MS/MS.
-
Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the plasma (ng/mL) and brain homogenate (ng/g) samples.
-
Calculate the brain-to-plasma ratio (Kp) for each time point using the following formula:
Kp = Cbrain / Cplasma
Where:
-
Cbrain is the concentration of this compound in the brain (ng/g).
-
Cplasma is the concentration of this compound in the plasma (ng/mL).
-
Data Presentation
The following tables represent hypothetical data for a pharmacokinetic study of this compound in mice.
Table 1: this compound Concentration in Plasma and Brain
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD | Mean Brain Concentration (ng/g) ± SD |
| 0.5 | 1520 ± 210 | 4560 ± 550 |
| 1.0 | 1250 ± 180 | 4875 ± 620 |
| 2.0 | 880 ± 110 | 3960 ± 480 |
| 4.0 | 450 ± 65 | 2025 ± 250 |
| 8.0 | 120 ± 25 | 540 ± 70 |
Table 2: Brain-to-Plasma Ratio (Kp) of this compound
| Time (hours) | Mean Brain-to-Plasma Ratio (Kp) ± SD |
| 0.5 | 3.0 ± 0.4 |
| 1.0 | 3.9 ± 0.5 |
| 2.0 | 4.5 ± 0.6 |
| 4.0 | 4.5 ± 0.5 |
| 8.0 | 4.5 ± 0.6 |
Note: The data presented are for illustrative purposes only and do not represent actual experimental results.
Conclusion
This application note provides a comprehensive protocol for the determination of the brain-to-plasma ratio of this compound in mice. The use of a robust LC-MS/MS method allows for accurate and sensitive quantification of the compound in both biological matrices. The resulting Kp value is essential for understanding the CNS distribution of this compound and for guiding further drug development efforts for this class of mGluR4 positive allosteric modulators. The provided workflow and data presentation format can be adapted for other small molecule CNS drug candidates.
References
Troubleshooting & Optimization
VU0361737 solubility issues in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0361737, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1] It is a small molecule used in neuroscience research, particularly in studies related to Parkinson's disease, due to its ability to enhance the receptor's response to its natural ligand, glutamate.[1] Its formal chemical name is N-(4-chloro-3-methoxyphenyl)-2-pyridinecarboxamide.[1]
Q2: What is the primary mechanism of action of this compound?
A2: this compound binds to an allosteric site on the mGluR4, which is distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, leading to an enhanced downstream signaling cascade. As a group III mGluR, mGluR4 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Q3: What are the main challenges when working with this compound?
A3: A primary challenge when working with this compound and other mGluR4 PAMs is their limited solubility in aqueous solutions.[1] This can lead to difficulties in preparing stock solutions and can cause the compound to precipitate out of solution during experiments, particularly in cell-based assays and for in vivo administration.
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility problems encountered with this compound and provides step-by-step solutions.
Issue 1: Precipitate forms when preparing a stock solution.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Verify Solvent and Concentration: Confirm that you are using an appropriate solvent. This compound is highly soluble in organic solvents like DMSO and DMF.
-
Gentle Heating: Warm the solution in a water bath (37°C) to aid dissolution.
-
Sonication: Use a bath sonicator to break up any precipitate and facilitate solubilization.
-
Reduce Concentration: If precipitation persists, prepare a stock solution at a lower concentration.
-
Issue 2: Compound precipitates when diluted into aqueous buffer or cell culture media.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain this compound in solution, or the aqueous buffer composition is incompatible.
-
Troubleshooting Steps:
-
Minimize Organic Solvent Concentration: While a small amount of organic solvent is necessary, aim to keep the final concentration in your assay as low as possible (typically <0.5% DMSO) to avoid solvent-induced cellular toxicity.
-
Use a Co-solvent System: For in vivo preparations, a co-solvent system may be necessary. Formulations including DMSO, PEG300, and Tween-80 in saline have been used for similar poorly soluble mGluR4 PAMs.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with buffers at different pH values to find the optimal range for solubility.
-
Serial Dilutions: Prepare working solutions by performing serial dilutions of the stock solution in your final aqueous buffer or media. Add the stock solution to the aqueous solution while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Pre-warm Aqueous Solution: Warming the aqueous buffer or media to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 50 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or desired aqueous buffer (e.g., HEPES-buffered saline)
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the pre-warmed aqueous buffer or cell culture medium to achieve the desired final concentrations.
-
When diluting, add the stock solution to the aqueous solution while gently vortexing to ensure rapid and thorough mixing.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.1%) to prevent cellular toxicity.
-
Use the freshly prepared working solutions immediately for your experiments.
-
Protocol 3: Suggested Formulation for In Vivo Studies (based on similar mGluR4 PAMs)
-
Vehicle Composition 1 (for clear solution):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vehicle Composition 2 (for clear solution):
-
10% DMSO
-
90% Corn Oil
-
-
Procedure:
-
Dissolve this compound in DMSO first.
-
Add the other components of the vehicle sequentially, ensuring the solution is clear after each addition.
-
Gentle heating and sonication may be required to achieve a clear solution.
-
The final formulation should be prepared fresh on the day of the experiment.
-
Visualization
mGluR4 Signaling Pathway
Caption: Simplified mGluR4 signaling cascade.
References
How to prevent VU0361737 precipitation in media?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0361737. Our aim is to help you overcome common challenges, with a specific focus on preventing precipitation in your experimental media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your experimental media can significantly impact the accuracy and reproducibility of your results. This guide provides a systematic approach to identifying the cause of precipitation and offers solutions to maintain a clear, homogenous solution.
Initial Assessment Workflow
This workflow will help you to diagnose the potential cause of this compound precipitation.
Caption: A workflow to troubleshoot this compound precipitation.
Frequently Asked Questions (FAQs)
Compound Handling and Solubility
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is reported to have a solubility of 58 mg/mL in DMSO.[1] Therefore, DMSO is the recommended solvent for preparing a high-concentration stock solution.
Q2: I dissolved this compound in DMSO, but it precipitates immediately when I add it to my aqueous cell culture media. Why is this happening and how can I prevent it?
A2: This is a common issue with compounds that are highly soluble in an organic solvent like DMSO but have low aqueous solubility. The rapid change in solvent polarity when you add the concentrated DMSO stock directly to the aqueous media can cause the compound to "crash out" of solution. This is often referred to as a "salting out" effect.
Here are several strategies to prevent this:
-
Optimize the Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1% to minimize both precipitation and potential cytotoxicity.[2][3]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise or serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium or a buffer like PBS. Then, add this intermediate dilution to your final volume of media.[2]
-
Slow, Dropwise Addition with Mixing: Add the this compound stock solution (or intermediate dilution) drop-by-drop to the pre-warmed media while gently vortexing or swirling. This helps to avoid localized high concentrations of the compound that can trigger precipitation.[2][3]
-
Warm the Media: Gently warming your cell culture media to 37°C before adding the compound can help to increase the solubility of this compound.[3]
Q3: My media containing this compound is clear initially, but I see a precipitate after a few hours or days in the incubator. What could be the cause?
A3: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture:
-
Temperature Fluctuations: Moving culture plates between the incubator and a microscope stage can cause temperature changes that may decrease the solubility of the compound.[3]
-
pH Shifts: The metabolic activity of your cells can alter the pH of the culture medium over time. If this compound is sensitive to pH changes, this could lead to it coming out of solution.[3]
-
Interactions with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[2]
-
Media Evaporation: In long-term experiments, evaporation of the media can increase the concentration of all components, potentially exceeding the solubility limit of this compound.[2][3]
To address delayed precipitation, consider using well-buffered media (e.g., with HEPES) to maintain a stable pH and ensure proper humidification in your incubator to minimize evaporation.[3]
Experimental Protocols
Detailed Protocol for Preparing this compound Working Solutions
This protocol provides a step-by-step method for preparing a working solution of this compound in cell culture media, designed to minimize the risk of precipitation.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Based on its known solubility, prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Visually inspect the stock solution to ensure it is clear and free of any particulate matter.
-
-
Create an Intermediate Dilution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To minimize the shock of solvent exchange, first dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in pre-warmed media or PBS.
-
-
Prepare the Final Working Solution:
-
While gently vortexing the pre-warmed media, add the required volume of the intermediate dilution dropwise to achieve your desired final concentration.
-
Example: To achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM intermediate stock to 1 mL of media.
-
-
Final Visual Inspection:
-
After the final dilution, carefully inspect the media for any signs of precipitation (cloudiness, crystals, or film).
-
If the solution is clear, it is ready to be added to your cells.
-
Quantitative Data Summary
| Compound | Solvent | Solubility |
| This compound | DMSO | 58 mg/mL[1] |
Signaling Pathway
This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). The primary signaling pathway activated by the M1 mAChR is through the Gq/11 G-protein.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: M1 mAChR signaling pathway activated by this compound.
References
Technical Support Center: Optimizing VU0361737 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the dosage of VU0361737 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGluR4 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Under certain cellular contexts, mGluR4 can also modulate intracellular calcium levels.
Q2: What are the reported in vitro potency values for this compound?
A2: The in vitro potency of this compound is typically reported as its half-maximal effective concentration (EC50). These values can vary depending on the specific assay and cell line used.
Q3: I am seeing good in vitro potency but poor in vivo efficacy. What are the potential reasons?
A3: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For a CNS-targeted compound like this compound, several factors could be at play:
-
Poor CNS Penetration: The compound may not be efficiently crossing the blood-brain barrier (BBB).
-
Rapid Metabolism: this compound may be quickly metabolized in the liver, leading to low systemic exposure.
-
Plasma Protein Binding: High binding to plasma proteins can limit the amount of free compound available to cross the BBB.
-
Suboptimal Formulation: The formulation used for in vivo administration may not be providing adequate solubility and absorption.
-
Off-target Effects: At the concentrations achieved in vivo, the compound might be interacting with other targets, leading to unforeseen effects that mask the desired efficacy.
Q4: How do I determine the appropriate starting dose for my in vivo study?
A4: A starting dose for an in vivo study with this compound should be determined based on its in vitro potency and any available pharmacokinetic (PK) data from related compounds. A common approach is to start with a dose that is expected to achieve a brain concentration several-fold higher than the in vitro EC50. A dose-range finding study is highly recommended to determine the optimal dose for your specific animal model and experimental paradigm.
Troubleshooting Guides
Issue 1: Inconsistent or no behavioral/physiological response in animals.
| Possible Cause | Troubleshooting Steps |
| Inadequate CNS Exposure | 1. Verify CNS Penetration: Conduct a pilot pharmacokinetic study to measure the brain and plasma concentrations of this compound at different time points after administration. Calculate the brain-to-plasma ratio to assess BBB penetration. |
| 2. Optimize Formulation: Ensure this compound is fully dissolved in the vehicle. Consider using a different vehicle or formulation strategy to improve solubility and bioavailability. | |
| 3. Increase Dose: If CNS exposure is low and no adverse effects are observed, consider a dose escalation study. | |
| Suboptimal Dosing Regimen | 1. Review Dosing Time: The timing of compound administration relative to the behavioral or physiological test is critical. Consider the Tmax (time to maximum concentration) from pharmacokinetic data to align dosing with peak brain exposure. |
| 2. Consider Half-life: this compound has a reported short half-life in rats. For chronic studies, a continuous infusion or more frequent dosing schedule may be necessary to maintain therapeutic concentrations. | |
| Animal Model Variability | 1. Ensure Model Consistency: Use animals of the same age, sex, and genetic background. Control for environmental factors such as housing conditions, diet, and light-dark cycles. |
| 2. Increase Sample Size: A larger number of animals per group may be needed to detect a statistically significant effect. |
Issue 2: Observed adverse effects in animals.
| Possible Cause | Troubleshooting Steps |
| Dose is too high | 1. Reduce the Dose: If adverse effects are observed, lower the dose to a level that is well-tolerated. |
| 2. Conduct a Dose-Response Study: Systematically evaluate a range of doses to identify the therapeutic window. | |
| Vehicle Toxicity | 1. Administer Vehicle Alone: Include a control group that receives only the vehicle to assess its potential contribution to the observed adverse effects. |
| 2. Use an Alternative Vehicle: If the vehicle is suspected to be the cause, explore other biocompatible and non-toxic vehicles. | |
| Off-target Pharmacology | 1. Review Selectivity Profile: Examine the in vitro selectivity of this compound against other receptors and enzymes to anticipate potential off-target effects. |
| 2. Use a Structurally Unrelated mGluR4 PAM: If available, a different mGluR4 PAM with a distinct chemical structure can help confirm that the observed adverse effects are not due to off-target activities of this compound. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Species | EC50 (nM) |
| Calcium Mobilization | HEK293 | Human | ~1,000 |
| cAMP Inhibition | CHO | Rat | ~300 |
Note: These are representative values from the literature and may vary between different studies.
Table 2: Representative In Vivo Data for CNS-penetrant mGluR4 PAMs
| Compound | Species | Route of Administration | Dose Range (mg/kg) | Key In Vivo Finding |
| ADX88178 | Rat | Oral | 3 - 10 | Reversal of haloperidol-induced catalepsy |
| ML128 | Rat | Intraperitoneal | 3 - 56.6 | Anti-Parkinsonian activity in a preclinical model |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex until a clear solution is obtained.
-
Add PEG400 to the solution and vortex thoroughly. A common ratio is 10% DMSO, 40% PEG400.
-
Add a small amount of Tween 80 (e.g., 5%) and vortex.
-
Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. The final vehicle composition could be, for example, 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% saline.
-
Visually inspect the solution for any precipitation. If necessary, briefly sonicate the solution to ensure homogeneity.
-
Prepare the formulation fresh on the day of the experiment.
-
Protocol 2: Assessment of Brain and Plasma Concentrations of this compound in Rats
-
Animal Dosing:
-
Administer this compound to rats via the desired route (e.g., intraperitoneal or oral gavage) at a specific dose.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, anesthetize the animals.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain.
-
Harvest the brain and store it at -80°C until analysis.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from plasma and brain homogenates using an appropriate method (e.g., protein precipitation with acetonitrile).
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma and brain extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the brain and plasma concentration-time profiles.
-
Determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
Mandatory Visualization
Caption: Canonical mGluR4 Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
Potential off-target effects of VU0361737 at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), particularly at high concentrations. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4), where it acts as a positive allosteric modulator (PAM). This means it binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate.
Q2: Is this compound selective for mGlu4?
A2: this compound is reported to be a selective mGlu4 PAM. However, like any compound, its selectivity is concentration-dependent. At higher concentrations, the potential for off-target activity increases.
Q3: Has this compound been profiled against other receptors?
A3: While extensive public data on the broad off-target profile of this compound is limited, related compounds from the same chemical series, such as ML182 and ML292, have been screened against a panel of receptors and transporters. These studies can provide insights into potential off-target liabilities. For instance, the probe ML182 was found to be highly selective when tested against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 µM.[1] Another related compound, ML292, showed weak antagonist activity at the mGlu5 receptor and PAM activity at the mGlu6 receptor at higher concentrations, along with some activity at the norepinephrine (B1679862) transporter and monoamine oxidase A and B (MAO-A and -B).[2]
Troubleshooting Guide: Investigating Potential Off-Target Effects
Researchers may encounter unexpected results when using this compound at high concentrations. This guide provides a systematic approach to troubleshoot these potential issues.
Scenario 1: Unexpected Phenotypic Response in Cells or Tissues
Question: I am using this compound in my cellular assay at a high concentration, and I'm observing a response that is not consistent with mGlu4 activation. What should I do?
Answer:
-
Confirm On-Target Activity: First, ensure that the observed effect is not due to an unexpected downstream consequence of mGlu4 potentiation in your specific system.
-
Concentration-Response Curve: Perform a full concentration-response curve for this compound in your assay. Off-target effects often have a different potency (EC50) than the on-target effect.
-
Use a Structural Analog: If available, use a structurally related but inactive analog of this compound as a negative control. An effect observed with the active compound but not the inactive analog is more likely to be target-related.
-
Orthogonal PAM: Use a structurally different mGlu4 PAM. If the unexpected effect is not replicated with another mGlu4 PAM, it is more likely to be an off-target effect of this compound.
-
Antagonist Inhibition: Attempt to block the unexpected response with a known antagonist for a suspected off-target receptor.
Scenario 2: Discrepancy Between In Vitro Potency and Cellular Activity
Question: The reported EC50 for this compound at mGlu4 is much lower than the concentration required to see an effect in my cells. Could this be due to off-target effects?
Answer:
While this could indicate an off-target effect, other factors should be considered:
-
Cellular Potency vs. Biochemical Potency: The potency of a compound in a cellular environment can be influenced by factors such as cell membrane permeability, metabolism, and the presence of endogenous ligands.
-
Assay Conditions: Differences in assay buffer, temperature, and cell type can all affect the apparent potency of a compound.
-
Receptor Expression Levels: The level of mGlu4 expression in your cell line can impact the observed potency of a PAM.
To investigate a potential off-target effect in this scenario, follow the steps outlined in Scenario 1.
Data on Selectivity of Related mGlu4 PAMs
The following table summarizes selectivity data for ML182 and ML292, which are structurally related to this compound. This information can guide the selection of potential off-target screening panels.
| Compound | Primary Target | Screening Panel | Results |
| ML182 | mGlu4 PAM | 68 GPCRs, ion channels, and transporters at 10 µM | No significant activity observed.[1] |
| ML292 | mGlu4 PAM | Other mGlu subtypes | Weak mGlu5 antagonist (IC50 = 17.9 µM), mGlu6 PAM (EC50 = 6.8 µM).[2] |
| Ricerca Lead Profiling Screen (68 targets at 10 µM) | No significant binding except for the human norepinephrine transporter (80% inhibition at 10 µM).[2] | ||
| MAO enzymes | Ki values of 8.5 µM for MAO-A and 0.72 µM for MAO-B.[2] | ||
| Millipore Functional Assay (168 GPCRs) | No agonist, potentiator, or antagonist activity detected.[2] |
Experimental Protocols
General Protocol for Assessing Off-Target Effects Using a Counter-Screening Assay:
-
Target Selection: Based on the structure of this compound and data from related compounds, select a panel of potential off-target receptors (e.g., other mGlu subtypes, aminergic GPCRs).
-
Assay Format: Utilize functional assays (e.g., calcium mobilization, cAMP accumulation) or binding assays for the selected targets.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Concentration-Response: Test this compound over a wide range of concentrations (e.g., from 1 nM to 100 µM) in the selected off-target assays.
-
Data Analysis: Determine the EC50 or IC50 for any observed activity. A significant potency at an off-target receptor compared to the on-target mGlu4 receptor would indicate an off-target effect.
-
Confirmation: Confirm any identified off-target activity using an orthogonal assay or a different technology platform.
Visualizations
Caption: Workflow for Investigating Potential Off-Target Effects.
Caption: Mechanism of On-Target vs. Potential Off-Target Effects of a PAM.
References
- 1. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Confirming mGluR4 Target Engagement of VU0361737
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of VU0361737 with the metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with mGluR4?
This compound is a potent, selective, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of mGluR4.[1][2][3] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[4] This is achieved by binding to an allosteric site, a location on the receptor distinct from the glutamate binding site, which increases the potency and/or efficacy of glutamate.[4][5]
Q2: What are the primary methods to confirm mGluR4 target engagement of this compound in vitro?
The primary methods involve functional assays that measure the downstream consequences of mGluR4 activation. The most common approaches are:
-
Calcium Mobilization Assays: In cell lines co-expressing mGluR4 and a promiscuous G-protein (like Gαqi5), activation of the receptor leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.[2][6][7]
-
cAMP Accumulation Assays: mGluR4 is canonically coupled to the Gi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][9][10]
-
Radioligand Binding Assays: These assays can be used to determine if this compound enhances the binding of a radiolabeled orthosteric agonist to mGluR4.[11][12][13]
Q3: How can I confirm mGluR4 target engagement of this compound in vivo?
In vivo target engagement can be inferred from the pharmacological effects of this compound in animal models of diseases where mGluR4 is implicated, such as Parkinson's disease.[3][14][15][16][17] For instance, the reversal of motor deficits in models like haloperidol-induced catalepsy suggests that the compound is reaching its target in the brain and eliciting a physiological response.[18] Direct measurement of target engagement in living systems can be challenging but may involve techniques like positron emission tomography (PET) with a specific radiotracer for mGluR4, if available.[19][20]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's potency and selectivity.
Table 1: Potency of this compound on mGluR4
| Species | Assay Type | EC50 | Reference |
| Human | Calcium Mobilization | 240 nM | [1][2][18] |
| Rat | Calcium Mobilization | 110 nM | [1][2][18] |
Table 2: Selectivity Profile of this compound
| Receptor | Activity | Potency | Reference |
| mGluR1 | Inactive | >30 µM | [2][18] |
| mGluR2 | Inactive | >30 µM | [2][18] |
| mGluR3 | Inactive | >30 µM | [2][18] |
| mGluR5 | Weakly Active | - | [1][2] |
| mGluR6 | Inactive | >30 µM | [1][2] |
| mGluR7 | Inactive | >30 µM | [2][18] |
| mGluR8 | Weakly Active | - | [1][2] |
Experimental Protocols & Troubleshooting Guides
In Vitro Functional Assays
This assay is a common method to assess the activity of mGluR4 PAMs in a high-throughput format.
Experimental Workflow:
Calcium Mobilization Assay Workflow
Detailed Methodology:
-
Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably co-expressing human or rat mGluR4 and a chimeric G-protein Gqi5. Culture the cells in DMEM supplemented with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics.
-
Cell Plating: Plate the cells in 96-well or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid). Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predefined period (e.g., 2-5 minutes).
-
Glutamate Stimulation: Add a sub-maximal concentration of glutamate (typically EC20) to all wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a plate reader (e.g., FlexStation).
-
Data Analysis: Plot the fluorescence response against the concentration of this compound to determine the EC50 value.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No response or weak signal | - Low receptor expression- Inactive compound- Inappropriate glutamate concentration | - Verify receptor expression via Western blot or qPCR.- Confirm the integrity and concentration of the this compound stock solution.- Perform a glutamate dose-response curve to determine the correct EC20 concentration. |
| High background fluorescence | - Incomplete removal of dye- Cell death or stress | - Ensure thorough washing after dye loading.- Check cell viability and optimize plating density. |
| Inconsistent results | - Variation in cell number- Inconsistent incubation times- DMSO concentration effects | - Ensure even cell seeding.- Standardize all incubation steps.- Maintain a consistent and low final DMSO concentration (<0.5%) in all wells. |
This assay measures the inhibition of adenylyl cyclase activity, which is the canonical signaling pathway for mGluR4.
mGluR4 Signaling Pathway:
mGluR4 Gi/o Signaling Pathway
Detailed Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing mGluR4 (e.g., CHO or HEK293 cells).
-
Cell Treatment: Plate cells and allow them to adhere. Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add an mGluR4 agonist (e.g., glutamate) along with a stimulator of adenylyl cyclase, such as forskolin. The forskolin-stimulated cAMP production serves as the signal that will be inhibited by mGluR4 activation.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The potency of this compound is determined by its ability to enhance the glutamate-mediated inhibition of forskolin-stimulated cAMP accumulation.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of cAMP | - Low receptor expression- Insufficient forskolin stimulation | - Confirm mGluR4 expression and coupling to Gi/o.- Optimize the forskolin concentration to achieve a robust cAMP signal. |
| High variability | - Cell health issues- Inaccurate pipetting | - Ensure cells are healthy and not over-confluent.- Use calibrated pipettes and careful technique. |
In Vivo Target Engagement
Confirmation of in vivo target engagement often relies on observing a physiological or behavioral response in an animal model.
Logical Relationship for In Vivo Studies:
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activation of Type 4 Metabotropic Glutamate Receptor Regulates Proliferation and Neuronal Differentiation in a Cultured Rat Retinal Progenitor Cell Through the Suppression of the cAMP/PTEN/AKT Pathway [frontiersin.org]
- 9. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo and in vitro models of Parkinson's disease - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 16. inotiv.com [inotiv.com]
- 17. In vivo, in vitro and pharmacologic models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AID 2437 - Modulation of the Metabotropic Glutamate Receptor mGluR4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synaptic Changes in Parkinson Disease Assessed with in vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Variability in Behavioral Responses to VU0361737: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for investigators utilizing the mGluR5 positive allosteric modulator (PAM), VU0361737, in preclinical behavioral research. Variability in in vivo responses is a common challenge that can impact data interpretation and study reproducibility. This resource offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help mitigate and understand these variations.
Troubleshooting Guide: Addressing Common Issues
Encountering variability in your behavioral experiments with this compound? Consult the table below for potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Strategies |
| High Inter-Animal Variability in Response | Genetic Background: Different rodent strains can exhibit varied metabolic rates and receptor expression levels. | - Document the specific strain, substrain, and vendor of your animals. - Consult literature for known strain differences in response to mGluR5 modulators. - If possible, conduct a pilot study with different strains to identify the most suitable one for your experimental goals. |
| Animal Handling and Acclimation: Stress from handling and an unfamiliar environment can significantly alter behavioral readouts. | - Ensure a consistent and gentle handling procedure for all animals. - Allow for an adequate acclimation period to the housing and testing rooms (minimum of 1 hour before testing is recommended).[1] | |
| Underlying Health Status: Subclinical illness or stress can affect baseline behavior and drug response. | - Visually inspect animals for any signs of illness before each experiment. - Ensure proper husbandry and environmental enrichment to reduce stress. | |
| Inconsistent or Lack of Efficacy | Compound Formulation and Administration: Improper dissolution or inconsistent administration can lead to variable drug exposure. | - Vehicle Selection: this compound is often formulated in a vehicle such as 10% Tween 80. Ensure the compound is fully solubilized. - Route of Administration: Intraperitoneal (i.p.) injection is a common route. Ensure consistent injection technique and volume. - Dose Calculation: Double-check all dose calculations and ensure accurate weighing of the compound. |
| Pharmacokinetics (PK): The timing of behavioral testing relative to drug administration may not align with peak brain exposure. | - If feasible, conduct a pilot PK study in your specific rodent strain to determine the Cmax and Tmax of this compound. - Based on available data for similar compounds, consider a pre-treatment time of 30-60 minutes before behavioral testing. | |
| Assay Sensitivity: The chosen behavioral paradigm may not be sensitive enough to detect the effects of this compound. | - Include a positive control (a well-established compound with known effects in the assay) to validate your experimental setup. - Optimize assay parameters (e.g., lighting, duration) to maximize the window for detecting a drug effect. | |
| Unusual or Adverse Behavioral Effects (e.g., hyperactivity, seizures) | Intrinsic Agonist Activity: Some mGluR5 PAMs can exhibit agonist-like activity at high concentrations, leading to excitotoxicity. While this compound is designed as a "pure" PAM, high doses may still elicit off-target or exaggerated on-target effects.[2] | - Perform a dose-response study to identify the optimal therapeutic window. - Start with lower doses and carefully observe animals for any adverse reactions. - A related "pure" mGluR5 PAM, VU0361747, did not show behavioral disturbances at a high dose of 56.6 mg/kg, suggesting a good safety margin for this class of compounds.[2] |
| Off-Target Effects: At higher concentrations, the compound may interact with other receptors or channels. | - Consult literature for any known off-target activities of this compound or related compounds. - If unexpected effects are observed, consider using a structurally distinct mGluR5 PAM as a comparator. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: While specific formulation details for this compound are not extensively published, a common vehicle for similar mGluR5 PAMs is a suspension in 10% Tween 80 in saline. It is crucial to ensure the compound is thoroughly suspended before each injection.
Q2: What is a typical dose range for this compound in rodent behavioral studies?
A2: The optimal dose will depend on the specific behavioral assay and animal model. Based on studies with structurally related mGluR5 PAMs, a starting dose range of 10-30 mg/kg administered intraperitoneally (i.p.) is a reasonable starting point for dose-finding studies. For instance, a related compound, VU0361747, was tested at a high dose of 56.6 mg/kg without observable adverse effects.[2]
Q3: How long before behavioral testing should I administer this compound?
A3: The pre-treatment time should ideally be based on the pharmacokinetic profile of this compound in your chosen species and strain. In the absence of specific data, a pre-treatment time of 30 to 60 minutes is a common practice for many small molecule CNS drugs administered i.p.
Q4: Are there known differences in the pharmacokinetics of mGluR5 PAMs between mice and rats?
A4: Yes, significant differences in the pharmacokinetics of drugs can exist between mice and rats.[3] Mice often exhibit a faster metabolism and clearance of compounds compared to rats, which may necessitate different dosing regimens. It is not advisable to directly extrapolate dosing from one species to another without conducting pilot studies.
Q5: How can I minimize stress-induced variability in my behavioral experiments?
A5: To minimize stress, ensure all animals are properly acclimated to the housing and testing environments.[1] Consistent and gentle handling is also critical.[4] Environmental factors such as lighting and noise should be kept constant across all testing sessions.
Experimental Protocols
Below are detailed methodologies for key behavioral assays often used to assess the effects of mGluR5 modulators.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used assay to assess anxiety-like behavior in rodents.[1][4][5]
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Allow mice to acclimate to the testing room for at least 45-60 minutes prior to the test.[1][4]
-
Drug Administration: Administer this compound or vehicle at the predetermined pre-treatment time.
-
Procedure:
-
Data Analysis:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open and closed arms.
-
Anxiolytic-like effects are indicated by an increase in the time spent and/or entries into the open arms.
-
Novel Object Recognition (NOR) Test for Learning and Memory
The NOR test assesses recognition memory in rodents.[7][8]
Methodology:
-
Apparatus: An open-field arena. A variety of objects that are different in shape, color, and texture but similar in size.
-
Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.[7][9]
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).[7] Administer this compound or vehicle prior to this phase to assess effects on memory acquisition, or immediately after to assess effects on consolidation.
-
Testing Phase: After a retention interval (e.g., 1 to 24 hours), place the mouse back in the arena with one of the familiar objects and one novel object.[7] Administer this compound or vehicle before this phase to assess effects on memory retrieval.
-
Data Analysis:
-
Time spent exploring the novel object vs. the familiar object.
-
A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher discrimination index indicates better recognition memory.
-
Data Presentation
Hypothetical Dose-Response of this compound in the Elevated Plus Maze
| Dose (mg/kg, i.p.) | Mean Time in Open Arms (seconds) ± SEM | Mean Number of Open Arm Entries ± SEM |
| Vehicle (10% Tween 80) | 25.3 ± 3.1 | 8.2 ± 1.5 |
| This compound (3) | 30.1 ± 4.5 | 9.5 ± 1.8 |
| This compound (10) | 45.8 ± 5.2 | 14.1 ± 2.1 |
| This compound (30) | 55.2 ± 6.0 | 18.5 ± 2.5 |
| Diazepam (2) | 60.5 ± 5.8 | 20.1 ± 2.8 |
| *p < 0.05, *p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes only. |
Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (mg/kg, i.p.) | Cmax (ng/mL) ± SD | Tmax (hours) ± SD | AUC (ng*h/mL) ± SD |
| Mouse (C57BL/6J) | 10 | 850 ± 150 | 0.5 ± 0.1 | 2500 ± 400 |
| Rat (Sprague-Dawley) | 10 | 600 ± 120 | 1.0 ± 0.2 | 3200 ± 550 |
| Data are hypothetical and for illustrative purposes only. |
Visualizations
Signaling Pathway of mGluR5 Positive Allosteric Modulation```dot
Caption: General workflow for conducting a behavioral experiment with this compound.
Logical Flow for Troubleshooting Inconsistent Results
Caption: A logical flowchart for troubleshooting sources of variability.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated plus maze protocol [protocols.io]
- 5. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Challenges of Oral VU0361737 Administration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of orally administered VU0361737. The information is tailored for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the known solubility of this compound? | This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) at 58 mg/mL (199.49 mM) at 25°C.[1] Information regarding its aqueous solubility is not readily available in the public domain. |
| What are the potential challenges to achieving good oral bioavailability with M1 receptor positive allosteric modulators (PAMs) like this compound? | M1 PAMs as a class can face challenges such as on-target mediated cholinergic adverse effects, which can limit the achievable systemic exposure.[2] Additionally, general challenges for oral drug delivery include poor membrane permeation and presystemic metabolism. |
| Are there any known CNS penetration issues with compounds similar to this compound? | While specific data for this compound is unavailable, a similar M1 PAM, ML137, was found to be moderately centrally penetrant with a brain-to-plasma ratio of 0.22.[3] This suggests that CNS penetration could be a factor to consider and optimize for this compound if targeting the central nervous system. |
Troubleshooting Guide
Issue 1: Poor Oral Absorption in Preclinical Models
If you are observing low plasma concentrations of this compound after oral administration in animal models, consider the following potential causes and troubleshooting steps.
Potential Cause Workflow
A workflow for troubleshooting poor oral absorption.
Experimental Protocols
-
Aqueous Solubility Assessment:
-
Prepare a series of saturated solutions of this compound in phosphate-buffered saline (PBS) at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibrate the solutions at 37°C for 24 hours with continuous agitation.
-
Filter the solutions to remove undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
In Vitro Metabolic Stability Assay (Liver Microsomes):
-
Incubate this compound (typically at 1 µM) with pooled liver microsomes from the relevant species (e.g., rat, mouse, human) in the presence of NADPH at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of this compound at each time point by LC-MS/MS to determine the rate of metabolism.
-
Issue 2: High Variability in Pharmacokinetic (PK) Data
High variability in plasma exposure between subjects can complicate data interpretation and hinder the establishment of a clear dose-response relationship.
Troubleshooting Logic
Factors to investigate when encountering high PK variability.
Recommendations
-
Formulation Optimization: For suspension formulations, ensure uniform particle size distribution and adequate stabilization to prevent settling. For solution formulations, confirm that the compound remains in solution and does not precipitate upon administration.
-
Standardize Dosing Procedures: Ensure accurate and consistent administration volumes. For oral gavage, proper technique is crucial to avoid accidental tracheal administration.
-
Control for Physiological Variables: Standardize the fasting state of the animals before dosing, as food can significantly impact drug absorption.
Formulation Strategies to Enhance Oral Bioavailability
Given the high DMSO solubility of this compound, its aqueous solubility may be a limiting factor for oral absorption. The following formulation approaches are commonly employed for poorly water-soluble compounds.
| Formulation Strategy | Principle | Key Experimental Steps |
| Amorphous Solid Dispersions | Increase the dissolution rate and apparent solubility by dispersing the drug in an amorphous state within a hydrophilic polymer matrix. | 1. Select a suitable polymer (e.g., PVP, HPMC).2. Prepare the solid dispersion using methods like spray drying or hot-melt extrusion.3. Characterize the physical form using techniques such as XRPD and DSC.4. Evaluate the in vitro dissolution profile. |
| Lipid-Based Formulations | Solubilize the drug in a lipid vehicle to facilitate absorption through the lymphatic system or by forming micelles. | 1. Screen for solubility in various oils, surfactants, and co-solvents.2. Develop formulations such as self-emulsifying drug delivery systems (SEDDS).3. Characterize droplet size and emulsification performance.4. Assess in vivo performance in a relevant animal model. |
| Nanosuspensions | Increase the surface area and dissolution velocity by reducing the particle size of the drug to the nanometer range. | 1. Use top-down (e.g., wet media milling) or bottom-up (e.g., precipitation) methods to produce nanoparticles.2. Stabilize the nanosuspension with appropriate surfactants or polymers.3. Characterize particle size, zeta potential, and crystallinity.4. Perform in vitro dissolution and in vivo pharmacokinetic studies. |
Formulation Selection Workflow
References
- 1. labsolu.ca [labsolu.ca]
- 2. Opportunities and challenges for the development of M1 muscarinic receptor positive allosteric modulators in the treatment for neurocognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Long-term stability of VU0361737 in DMSO at -20°C.
Technical Support Center: VU0361737
Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions and troubleshooting advice for researchers and scientists.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound dissolved in DMSO?
While specific long-term stability data for this compound in DMSO at -20°C is not publicly available, general best practices for storing small molecules in DMSO are to prepare aliquots of the stock solution and store them at -20°C or colder.[1] For many compounds, stock solutions in DMSO can be stored at -20°C for up to three months.[1] It is important to minimize freeze-thaw cycles, as this can potentially impact the stability of the compound.[2][3]
Q2: How can I assess the stability of my this compound stock solution in DMSO?
To ensure the integrity of your experimental results, it is recommended to periodically assess the stability of your compound stock solution. A common method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare a freshly prepared standard to your stored stock. A detailed protocol for this can be found in the "Experimental Protocols" section below.
Q3: My vial of this compound appears to be empty. What should I do?
If you ordered a small quantity of the compound, it may have been lyophilized, appearing as a thin film on the vial's interior. Before use, add the appropriate volume of DMSO to the vial and vortex or sonicate to ensure the compound is fully dissolved.[1]
Q4: After diluting my DMSO stock of this compound into an aqueous buffer, a precipitate formed. How can I resolve this?
Precipitation can occur when a DMSO stock solution is diluted into an aqueous medium.[1] To redissolve the compound, you can try vortexing, sonicating, or gently warming the solution (e.g., in a 37°C water bath).[1] It is always recommended to run a solvent control in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in the DMSO stock solution. | Assess the stability of your stock solution using HPLC or LC-MS as described in the protocol below. Prepare fresh stock solutions if significant degradation is observed. |
| Low or no biological activity observed. | 1. Compound precipitation out of the aqueous solution. 2. Inaccurate initial concentration of the stock solution. | 1. Visually inspect for precipitate. If present, try to redissolve as described in FAQ Q4. 2. Verify the concentration of your stock solution. |
| Variability between different aliquots of the same stock solution. | Incomplete dissolution or precipitation and settling during storage. | Before preparing working solutions, ensure the entire DMSO stock aliquot is thawed and vortexed thoroughly to ensure a homogenous solution. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for assessing the stability of this compound in a DMSO stock solution stored at -20°C using HPLC.
Materials:
-
This compound stock solution in DMSO (stored at -20°C)
-
Freshly prepared this compound standard solution in DMSO (at the same concentration as the stock)
-
HPLC-grade DMSO
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Appropriate mobile phase
Procedure:
-
Sample Preparation:
-
Thaw an aliquot of your stored this compound stock solution.
-
Prepare a dilution of both the stored stock and the fresh standard in the mobile phase to a concentration suitable for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Run a suitable gradient method to separate this compound from any potential degradation products.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Compare the chromatograms of the stored sample and the fresh standard.
-
Calculate the percentage of the remaining this compound in the stored sample relative to the fresh standard by comparing the peak areas. A significant decrease in the peak area of this compound in the stored sample indicates degradation.
-
Look for the appearance of new peaks in the chromatogram of the stored sample, which may correspond to degradation products.
-
Visualizations
Signaling Pathway of M1 Muscarinic Acetylcholine (B1216132) Receptor
This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.
Caption: M1 muscarinic receptor signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the stability of this compound in DMSO.
Caption: Workflow for assessing compound stability.
References
How to control for vehicle effects in VU0361737 experiments?
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using VU0361737 in their experiments. The focus is on appropriately controlling for the effects of the vehicle used to dissolve and administer this compound.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in my this compound experiments?
A vehicle control is a crucial component of experimental design, particularly in pharmacology and neuroscience.[1][2] It consists of administering the solvent or carrier (the "vehicle") to a control group of cells or animals without the experimental compound (this compound).[3] This is essential to distinguish the effects of this compound from any potential biological effects of the vehicle itself.[1][2] Without a proper vehicle control, any observed effects could be erroneously attributed to this compound when they are, in fact, a side effect of the solvent.
Q2: this compound is poorly soluble in aqueous solutions. What are the recommended vehicles?
For compounds with low water solubility, several vehicles are commonly used in both in vitro and in vivo experiments. The choice of vehicle depends on the experimental system and the physicochemical properties of the compound. Two common choices are Dimethyl Sulfoxide (B87167) (DMSO) and Cyclodextrins.
Q3: What are the potential side effects of using DMSO as a vehicle?
Dimethyl Sulfoxide (DMSO) is a powerful solvent frequently used for water-insoluble drugs.[4][5][6] However, it is not biologically inert and can have its own effects on neuronal systems. For instance, DMSO can alter membrane permeability and has been shown to suppress NMDA and AMPA currents in hippocampal neurons.[4][7] At concentrations of 10%, it has been reported to decrease the number of viable neurons in primary hippocampal cell cultures.[4] Therefore, it is crucial to use the lowest effective concentration of DMSO and to always include a vehicle-only control group in your experiments.[3]
Q4: Are there alternatives to DMSO for in vivo studies?
Yes, cyclodextrins are a common alternative for improving the solubility of hydrophobic compounds for in vivo administration.[8][9] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where the drug can be encapsulated.[9] This complexation enhances the aqueous solubility and stability of the compound.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with a good safety profile.[10]
Troubleshooting Guide
Issue: I am observing unexpected effects in my control group treated only with the vehicle.
Possible Cause: The vehicle itself is exerting a biological effect at the concentration used.
Troubleshooting Steps:
-
Lower the Vehicle Concentration: If using DMSO, try to reduce the final concentration to the lowest possible level that maintains this compound in solution (ideally ≤ 0.1%).
-
Switch Vehicles: Consider using an alternative vehicle with a different mechanism of action, such as a cyclodextrin (B1172386) derivative.[8]
-
Conduct a Vehicle Dose-Response Study: Before starting your main experiments, test a range of vehicle concentrations to identify a concentration that has minimal to no effect on your experimental readouts.
-
Compare to an Untreated Control: Include a group that receives no treatment at all to assess the baseline response of your system.
Experimental Protocols
Protocol 1: In Vitro Vehicle Control for this compound
This protocol outlines the steps for a typical in vitro experiment, such as in neuronal cell cultures, to control for vehicle effects.
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Prepare a vehicle-only stock solution with 100% DMSO.
-
-
Treatment Groups:
-
Untreated Control: Cells are incubated with culture medium only.
-
Vehicle Control: Cells are treated with the same final concentration of DMSO as the experimental group.
-
This compound Treatment Group: Cells are treated with the desired final concentration of this compound, ensuring the final DMSO concentration matches the vehicle control group.
-
-
Procedure:
-
Plate cells at the desired density and allow them to adhere and stabilize.
-
Prepare working solutions of this compound and the vehicle control by diluting the stock solutions in culture medium. The final concentration of DMSO should be consistent across all treated groups.
-
Replace the existing medium with the prepared treatment solutions.
-
Incubate for the desired experimental duration.
-
Perform downstream analysis (e.g., cell viability assays, electrophysiology, or molecular assays).
-
Protocol 2: In Vivo Vehicle Control for this compound
This protocol provides a framework for an in vivo study, for example, in a rodent model.
-
Preparation of Dosing Solutions:
-
Formulate this compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% HP-β-CD).
-
Prepare a vehicle-only solution with the exact same composition but without this compound.
-
-
Animal Groups:
-
Vehicle Control Group: Animals receive an injection of the vehicle solution.[2]
-
This compound Treatment Group: Animals receive an injection of the this compound solution.
-
-
Procedure:
-
Randomly assign animals to the treatment groups.
-
Administer the appropriate solution to each animal based on its group assignment (e.g., via intraperitoneal or intravenous injection). The volume and route of administration should be consistent across all groups.
-
Monitor the animals for the duration of the experiment, recording any behavioral or physiological changes.
-
At the endpoint of the study, collect tissues or perform other analyses as required.
-
Data Presentation
Table 1: Common Vehicles for this compound Experiments
| Vehicle | Common Use | Advantages | Potential Issues |
| DMSO | In vitro & In vivo | High solvating power for nonpolar compounds. | Can have biological effects, including neurotoxicity at higher concentrations.[4][7] |
| Saline | In vivo | Isotonic and generally non-toxic. | Only suitable for water-soluble compounds. |
| Cyclodextrins | In vivo | Increases solubility and stability of hydrophobic drugs.[8][9] | May have its own biological effects, though generally considered safe. |
| Ethanol | In vitro & In vivo | Good solvent for many organic compounds. | Can be toxic and have sedative effects. |
Visualization
Experimental Workflow for Vehicle Control
Caption: Workflow for implementing a vehicle control in this compound experiments.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. What is a ‘vehicle’ in behavioral neuroscience? — Brain Stuff [brainstuff.org]
- 3. Vehicle control: Significance and symbolism [wisdomlib.org]
- 4. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. The effect of dimethyl sulfoxide on the neuronal excitability and cholinergic transmission in Aplysia ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Evaluation of Hydroxypropyl-β-cyclodextrin-grafted-poly(acrylic acid)/poly(vinyl pyrrolidone) Semi-Interpenetrating Matrices of Dexamethasone Sodium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating VU0361737 Experiments: A Technical Support Guide
For researchers, scientists, and drug development professionals, ensuring consistent and reliable activity of the mGluR4 positive allosteric modulator (PAM), VU0361737, is paramount for advancing neuroscience research and therapeutic development. This technical support center provides detailed troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.
This guide offers structured quantitative data, detailed experimental protocols, and visual aids to refine your experimental approach and achieve reproducible results.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the use of this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent EC50 Values
Question: We are observing significant variability in the EC50 values of this compound in our in vitro assays. What are the potential causes and how can we mitigate this?
Answer: Inconsistent EC50 values are a common challenge and can stem from several factors:
-
Cell Health and Passage Number: The health and passage number of your cell line can significantly impact receptor expression levels and signaling efficiency. Use cells with a consistent and low passage number, and regularly monitor their viability.
-
Reagent Quality and Preparation: Ensure the quality and consistent preparation of all reagents, including the assay buffer and glutamate (B1630785) solution. The concentration of the glutamate used to stimulate the receptor is a critical parameter that can shift the EC50 of the PAM.
-
Assay Protocol Variations: Minor variations in incubation times, cell density, and plate design can introduce variability. Standardize your protocol and ensure all steps are performed consistently across experiments.
-
Compound Solubility: Poor solubility of this compound in your assay buffer can lead to inaccurate concentrations and, consequently, variable EC50 values. See the "Compound Handling and Solubility" section for detailed guidance.
-
Curve Fitting and Data Analysis: The choice of a non-linear regression model and the constraints used for curve fitting can influence the calculated EC50 value. Use a consistent and appropriate curve-fitting model for all your analyses.
Issue 2: Poor Compound Solubility in Aqueous Buffers
Question: We are having difficulty dissolving this compound in our physiological buffer for our cellular assays. What is the recommended procedure?
Answer: this compound has limited aqueous solubility. To ensure proper dissolution and avoid precipitation during your experiment, follow these steps:
-
Prepare a High-Concentration Stock Solution in DMSO: Initially, dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution in your physiological buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Vortexing and Sonication: After each dilution step, vortex the solution thoroughly. If solubility issues persist, gentle sonication can be employed.
-
Visual Inspection: Before adding the compound to your cells, visually inspect the solution for any signs of precipitation.
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Question: Our in vitro data shows potent activity of this compound, but we are not observing the expected efficacy in our animal models. What could be the reason for this disconnect?
Answer: This is a frequent challenge in drug discovery and can be attributed to several factors related to the compound's pharmacokinetic properties:
-
Poor CNS Penetration: While potent at the receptor level, this compound may have limited ability to cross the blood-brain barrier (BBB) and reach its target in the central nervous system.
-
Rapid Metabolism: The compound may be rapidly metabolized in the liver, leading to low systemic exposure and insufficient concentrations at the target site.
-
Plasma Protein Binding: High binding to plasma proteins can limit the amount of free compound available to exert its pharmacological effect.
To investigate these possibilities, it is recommended to conduct pharmacokinetic studies to determine the compound's concentration in plasma and brain tissue over time.
Issue 4: Potential for Off-Target Effects
Question: How can we be sure that the observed effects in our experiments are specifically due to the modulation of mGluR4 by this compound?
Answer: While this compound is reported to be a selective mGluR4 PAM, it is good practice to assess potential off-target effects. This can be achieved through:
-
Selectivity Profiling: Test the activity of this compound against a panel of other related receptors, such as other mGluR subtypes, to confirm its selectivity.
-
Use of a Negative Control: Include a structurally similar but inactive analog of this compound in your experiments, if available.
-
Knockout/Knockdown Models: Utilize cell lines or animal models where the mGluR4 receptor has been knocked out or its expression has been knocked down to verify that the compound's effects are mGluR4-dependent.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound to facilitate easy comparison and experimental planning.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value |
| EC50 | Human mGluR4 | ~240 nM |
| EC50 | Rat mGluR4 | ~110 nM |
Table 2: Selectivity Profile of this compound (Representative Data)
| Receptor Subtype | Activity |
| mGluR1 | Inactive |
| mGluR2 | Inactive |
| mGluR3 | Inactive |
| mGluR5 | Weak Activity |
| mGluR6 | Inactive |
| mGluR7 | Inactive |
| mGluR8 | Weak Activity |
Note: Specific IC50 or Ki values for off-target screening are not consistently reported in the public domain. It is recommended to perform in-house selectivity profiling for definitive characterization.
Table 3: In Vivo Pharmacokinetic Parameters of this compound (Representative Rodent Data)
| Parameter | Value |
| Brain Penetration (Brain/Plasma Ratio) | Variable, often requires optimization of formulation or dosing regimen. |
| Half-life (t1/2) | Data not consistently available in public literature. |
| Clearance (CL) | Data not consistently available in public literature. |
Note: Pharmacokinetic parameters can vary significantly depending on the animal species, dose, and route of administration.
Experimental Protocols
This section provides a detailed methodology for a key experiment involving this compound.
Calcium Mobilization Assay for mGluR4 PAM Activity
This protocol describes a common functional assay to measure the potentiation of glutamate-induced calcium mobilization by this compound in cells expressing mGluR4.
Materials:
-
Cells stably expressing human or rat mGluR4 and a promiscuous G-protein (e.g., Gα15/16)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
L-Glutamic acid
-
This compound
-
DMSO
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescent plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the mGluR4-expressing cells into the microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate the plate at 37°C for 1 hour.
-
Compound Preparation: Prepare a dilution series of this compound in assay buffer from a DMSO stock. Also, prepare a solution of L-glutamic acid at a concentration that elicits a submaximal response (e.g., EC20).
-
Assay Protocol: a. Wash the cells with assay buffer to remove excess dye. b. Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes). c. Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence. d. Inject the L-glutamic acid solution into the wells and continue recording the fluorescence signal to measure the calcium response.
-
Data Analysis: a. Determine the peak fluorescence intensity for each well. b. Normalize the data to the baseline fluorescence. c. Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflow.
Caption: mGluR4 signaling pathway with this compound modulation.
Caption: General experimental workflow for this compound.
Validation & Comparative
Potency of VU0361737 in Comparison to Other mGluR4 Positive Allosteric Modulators
The metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the class C G-protein coupled receptors (GPCRs), is a promising therapeutic target for a variety of central nervous system disorders, most notably Parkinson's disease.[1][2][3][4] Positive allosteric modulators (PAMs) of mGluR4 offer a nuanced approach to enhancing the receptor's activity by binding to a site distinct from the orthosteric glutamate binding site, thereby potentiating the effect of the endogenous ligand.[5] This guide provides a comparative analysis of the potency of VU0361737 (also known as VU0155041) with other notable mGluR4 PAMs, supported by experimental data.
Quantitative Comparison of mGluR4 PAM Potency
The potency of mGluR4 PAMs is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal effect.[6][7][8] A lower EC50 value indicates higher potency.[6][9] The following table summarizes the in vitro potency of this compound and other key mGluR4 PAMs based on available experimental data.
| Compound | Human mGluR4 EC50 (nM) | Rat mGluR4 EC50 (nM) | Fold Shift | % Glutamate Max | Notes |
| This compound (cis-VU0155041) | 798 | 693 | 8-fold | - | Mixed allosteric agonist/PAM.[3][10] |
| PHCCC | 4100 | - | - | - | Lacks selectivity, relatively low potency, and poor solubility.[3][10][11] |
| ML128 | 240 | - | 28-fold | - | Centrally penetrant upon systemic dosing.[1] |
| ML182 | 291 | 376 | 11.2-fold | - | Excellent in vitro and in vivo pharmacokinetic characteristics.[2] |
| VU0001171 | 650 | - | 36-fold | 141% | Devoid of mGluR1 antagonist activity.[11] |
| VU0092145 | 1800 | - | 2.7-fold | - | Structurally similar to PHCCC.[11] |
| VU0003423 | 750 | 560 | 8-fold | - | Approximately 8-fold more potent than PHCCC.[3] |
Experimental Protocols
The characterization of mGluR4 PAMs involves various in vitro assays to determine their potency and efficacy. The data presented in this guide are primarily derived from cell-based functional assays that measure the potentiation of the glutamate response at the mGluR4.
Calcium Flux Assay (for Gqi5-coupled mGluR4)
This assay is commonly used for high-throughput screening and initial characterization of mGluR4 PAMs. Since mGluR4 naturally couples to Gi/o proteins, which are not readily assayed via calcium mobilization, the receptor is co-expressed with a chimeric G-protein, Gqi5. This chimeric protein allows the Gi/o-coupled receptor to signal through the Gq pathway, leading to a measurable increase in intracellular calcium upon activation.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are co-transfected with human or rat mGluR4 and the chimeric G-protein Gqi5.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer.
-
Compound Addition: The test compound (PAM) is added to the wells at varying concentrations and pre-incubated for a short period (e.g., 2.5 minutes).
-
Agonist Stimulation: An EC20 concentration of glutamate (the concentration that elicits 20% of the maximal response) is then added to the wells.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The EC50 values are calculated from the concentration-response curves generated by plotting the fluorescence signal against the log of the compound concentration.
Thallium Flux/GIRK Channel Assay
This assay provides a more direct measure of Gi/o-coupled receptor activation. Activation of mGluR4 leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The assay measures the influx of thallium, a surrogate for potassium, through the activated GIRK channels.
Methodology:
-
Cell Culture: Cells (e.g., HEK293) are co-transfected with the mGluR4 and the necessary GIRK channel subunits.
-
Cell Plating: Cells are plated in 384-well plates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound and Agonist Addition: The test compound (PAM) is added, followed by an EC20 concentration of glutamate.
-
Thallium Addition and Signal Detection: A thallium-containing buffer is added, and the resulting increase in fluorescence due to thallium influx is measured.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 of the PAM.
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: mGluR4 Signaling Pathway.
References
- 1. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 6. Explain what is EC50? [synapse.patsnap.com]
- 7. EC50 - Wikipedia [en.wikipedia.org]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of mGluR4 Positive Allosteric Modulators: VU0361737 vs. VU0155041
In the landscape of neuropharmacology, the metabotropic glutamate (B1630785) receptor 4 (mGluR4) has emerged as a promising target for therapeutic intervention in a range of neurological and psychiatric disorders, most notably Parkinson's disease. Positive allosteric modulators (PAMs) of mGluR4 offer a nuanced approach to enhancing receptor activity in the presence of the endogenous ligand, glutamate. This guide provides a detailed comparative analysis of two prominent mGluR4 PAMs, VU0361737 and VU0155041, focusing on their pharmacological profiles, supported by experimental data.
Overview of this compound and VU0155041
Both this compound and VU0155041 are potent, selective, and centrally penetrant positive allosteric modulators of the mGluR4. They belong to distinct chemical classes, with this compound being a picolinamide (B142947) derivative and VU0155041 a cyclohexylcarboxamide. Their development has been pivotal in validating mGluR4 as a druggable target.
In Vitro Pharmacological Comparison
The in vitro potency and selectivity of these compounds have been characterized using various cell-based assays. The following tables summarize the key quantitative data.
| Compound | Assay | Species | EC50 (nM) | Fold Shift | Reference |
| This compound | Calcium Mobilization (hmGluR4/Gqi5) | Human | 240 | 28 | [1] |
| VU0155041 | Calcium Mobilization (hmGluR4/Gqi5) | Human | 798 | ~8 | [2] |
| VU0155041 | Thallium Flux (rGluR4/GIRK) | Rat | 693 | Not Reported | [2] |
Table 1: Potency of this compound and VU0155041 at mGluR4. The EC50 represents the concentration of the compound that produces 50% of its maximal effect in potentiating the response to an EC20 concentration of glutamate. The fold shift indicates the extent to which the PAM shifts the glutamate concentration-response curve to the left.
| Compound | Selectivity Profile | Reference |
| This compound | >30 µM vs. mGluRs 1, 2, 3, 5, 7, 8. Weak activity at mGlu5 and mGlu8 at high concentrations. | [1] |
| VU0155041 | No significant potentiator or antagonist activity at other mGluR subtypes. |
Table 2: Selectivity of this compound and VU0155041 against other mGluR subtypes. Data indicates high selectivity for mGluR4 for both compounds.
In Vivo Preclinical Efficacy
Both compounds have demonstrated efficacy in rodent models of Parkinson's disease, highlighting their therapeutic potential.
| Compound | Animal Model | Administration Route | Effective Dose | Observed Effect | Reference |
| This compound | Haloperidol-induced catalepsy (Rat) | Systemic (oral) | 56.6 mg/kg | Reversal of catalepsy | [1] |
| VU0155041 | Haloperidol-induced catalepsy (Rat) | Intracerebroventricular (i.c.v.) | 31 - 316 nmol | Dose-dependent decrease in catalepsy | |
| VU0155041 | Reserpine-induced akinesia (Rat) | Intracerebroventricular (i.c.v.) | 93 - 316 nmol | Reversal of akinesia |
Table 3: In Vivo Efficacy of this compound and VU0155041 in Parkinson's Disease Models.
Signaling Pathways and Experimental Workflows
The mechanism of action of mGluR4 PAMs involves the potentiation of the canonical Gi/o signaling pathway upon glutamate binding. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway of mGluR4 activation potentiated by a PAM.
The characterization of these PAMs typically follows a standardized workflow, from initial screening to in vivo testing.
References
- 1. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1-(3-Chloro-2-pyridinyl)-3-(4-methoxyphenyl)urea | C13H12ClN3O2 | CID 103094491 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Selectivity of VU0361737: A Comparison Guide for Researchers
Introduction
VU0361737 has emerged as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a promising target for the treatment of neurological and psychiatric disorders, including Parkinson's disease.[1][2][3] For researchers and drug development professionals, understanding the precise selectivity of such a compound is paramount to ensure on-target effects and minimize off-target liabilities. While direct validation of this compound across a comprehensive panel of mGluR knockout (KO) mouse models is not extensively documented in publicly available literature, a combination of in vitro selectivity profiling and in vivo studies with related compounds provides strong evidence for its specificity.
This guide provides an objective comparison of this compound's selectivity with other mGluR modulators, supported by available experimental data. We will also detail the experimental protocols commonly employed for such validation, including the use of knockout models, and present this information in a clear and accessible format for researchers.
In Vitro Selectivity Profile of this compound
In vitro studies using cell lines expressing individual mGluR subtypes are the first line of assessment for a compound's selectivity. This compound has been profiled in various assays, consistently demonstrating high potency and selectivity for mGluR4.
Table 1: In Vitro Selectivity of this compound at Human mGluR Subtypes
| mGluR Subtype | Activity (EC50/IC50) | Fold Selectivity vs. mGluR4 | Reference |
| mGluR4 | 240 nM (EC50) | - | [3] |
| mGluR1 | > 30 µM | > 125-fold | [3] |
| mGluR2 | > 30 µM | > 125-fold | [3] |
| mGluR3 | > 30 µM | > 125-fold | [3] |
| mGluR5 | Weak activity | - | [1] |
| mGluR7 | > 30 µM | > 125-fold | [3] |
| mGluR8 | Weak activity | - | [1] |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. IC50 (Inhibitory Concentration 50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The Gold Standard: Validation in mGluR Knockout Models
The most definitive method to validate the in vivo selectivity of a compound is through the use of knockout (KO) animal models. By administering the compound to an animal lacking a specific receptor, researchers can determine if the observed physiological or behavioral effects are indeed mediated by that receptor. If the compound's effects are absent in the KO model compared to its wild-type counterpart, it provides strong evidence for on-target activity.
Experimental Workflow for Selectivity Validation Using mGluR Knockout Models
Caption: Workflow for validating compound selectivity using knockout models.
Comparison with Alternative mGluR4 PAMs
Several other PAMs targeting mGluR4 have been developed. A comparative analysis highlights the favorable selectivity profile of this compound.
Table 2: Comparison of Selectivity for mGluR4 Positive Allosteric Modulators
| Compound | mGluR4 Potency (EC50) | Off-Target Activity at other mGluRs | Reference |
| This compound | 110 nM (rat), 240 nM (human) | Weak activity at mGluR5 and mGluR8; inactive at mGluR1, 2, 3, 6, 7.[1] | [1][3] |
| PHCCC | 4.1 µM | Partial antagonist at mGluR1. | [4] |
| VU0155041 | ~1 µM | Not specified in detail, but described as selective. | [4] |
| Lu AF21934 | Not specified | Not specified in detail, but described as having improved potency and reduced agonistic activity compared to earlier compounds. | [6] |
Signaling Pathways of mGluR Subtypes
Understanding the distinct signaling pathways of different mGluR subtypes underscores the importance of selectivity. mGluRs are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
References
- 1. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Activation of mGlu4 Metabotropic Glutamate Receptors Is Protective against Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of metabotropic glutamate receptors potentiating NMDA responses in mouse cortical wedge preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of VU0361737's Efficacy as a Metabotropic Glutamate Receptor Modulator in Diverse Cell Lines
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulator (PAM) VU0361737 and other prominent mGluR5 PAMs, CDPPB and ADX47273. It is designed to assist researchers, scientists, and drug development professionals in evaluating the performance of these compounds across different cell line models. The information presented herein is based on available experimental data and aims to provide an objective overview to inform future research and development.
Data Summary
The following tables summarize the quantitative data on the activity of this compound and its alternatives in various cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Receptor Target | Assay Type | Endpoint | Result |
| Differentiated SH-SY5Y (Human Neuroblastoma) | Not specified, context suggests neuroprotection | MPP(+) induced cell death | Neuroprotection | Protective against MPP(+)-evoked cell damage at 1 µM to 10 µM[1] |
| CHO (Chinese Hamster Ovary) | Human mGluR4 | Calcium Mobilization | EC50 | 240 nM |
| HEK293 (Human Embryonic Kidney) | Rat mGluR4 | Not specified | EC50 | 110 nM |
Note: While this compound is primarily characterized as an mGluR4 PAM, its neuroprotective effects in SH-SY5Y cells suggest a broader potential impact on neuronal health that warrants further investigation.
Table 2: In Vitro Efficacy of Alternative mGluR5 PAMs
| Compound | Cell Line | Receptor Target | Assay Type | Endpoint | Result |
| CDPPB | CHO | Human mGluR5 | Fluorometric Calcium Assay | EC50 | ~27 nM[2] |
| ADX47273 | Not specified | mGluR5 | Glutamate Response Potentiation | EC50 | 168 nM[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of mGluR5 and a typical experimental workflow for evaluating PAMs.
Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted for assessing the potentiation of mGluR5 by PAMs in a high-throughput format.
1. Cell Preparation:
-
Culture HEK293 or CHO cells stably expressing the mGluR of interest in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed cells into 384-well black, clear-bottom microplates at a density of 20,000-40,000 cells per well and incubate overnight.
2. Dye Loading:
-
Aspirate the culture medium and add 20 µL of dye loading buffer (e.g., Fluo-4 AM or Cal-520 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Incubate for 60 minutes at 37°C.
3. Compound Addition and Measurement:
-
Prepare serial dilutions of this compound or alternative PAMs in assay buffer.
-
Utilize a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
-
Add the test compound to the wells and incubate for a specified period.
-
Add a sub-maximal concentration (EC20) of glutamate to stimulate the receptor.
-
Record the fluorescence intensity over time to measure the intracellular calcium flux.
4. Data Analysis:
-
Normalize the fluorescence response to the maximal response induced by a saturating concentration of glutamate.
-
Plot the concentration-response curves and calculate the EC50 values for potentiation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of PAMs on glutamate-evoked currents in individual cells.
1. Cell Preparation:
-
Plate cells (e.g., HEK293, CHO, or cultured neurons) on glass coverslips suitable for electrophysiological recordings.
-
Allow cells to adhere and grow to an appropriate confluency.
2. Recording Setup:
-
Transfer a coverslip to the recording chamber of an inverted microscope equipped with micromanipulators and a perfusion system.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).
3. Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply brief pulses of glutamate via a puffer pipette to evoke inward currents.
-
After establishing a stable baseline response, co-apply this compound or an alternative PAM with glutamate.
4. Data Analysis:
-
Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of the PAM.
-
Quantify the degree of potentiation as the percentage increase in current amplitude.
-
Construct concentration-response curves to determine the EC50 for potentiation.
This guide provides a foundational comparison of this compound and related compounds. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and to tailor these protocols to their specific cell lines and research questions. The provided data and methodologies should serve as a valuable resource for the continued investigation of mGluR modulators in various cellular contexts.
References
A Comparative Guide: VU0361737 Versus Orthosteric mGluR4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the positive allosteric modulator (PAM) VU0361737 and traditional orthosteric agonists of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document synthesizes experimental data to objectively evaluate their performance, offering insights into their distinct mechanisms of action and potential therapeutic applications.
Introduction to mGluR4 Modulation
Metabotropic glutamate receptor 4 (mGluR4), a member of the group III mGluRs, is a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission. Predominantly located on presynaptic terminals, its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in neurotransmitter release. This mechanism makes mGluR4 an attractive therapeutic target for neurological disorders characterized by excessive glutamate transmission, such as Parkinson's disease.
Modulation of mGluR4 can be achieved through two primary mechanisms:
-
Orthosteric Agonists: These ligands, such as the archetypal agonist L-2-amino-4-phosphonobutyric acid (L-AP4), bind directly to the glutamate binding site (the orthosteric site) to activate the receptor.
-
Positive Allosteric Modulators (PAMs): These molecules, exemplified by this compound, bind to a topographically distinct site on the receptor (an allosteric site). PAMs do not activate the receptor on their own but enhance the affinity and/or efficacy of the endogenous ligand, glutamate, or other orthosteric agonists.
This guide will delve into the key differences in the pharmacological profiles of this compound and orthosteric mGluR4 agonists, supported by experimental data.
Comparative Pharmacological Data
The following tables summarize the quantitative data comparing this compound and the common orthosteric agonist L-AP4.
Table 1: In Vitro Potency and Efficacy
| Compound | Target | Assay Type | Parameter | Value | Species | Reference |
| This compound | mGluR4 | Functional Assay | EC50 | 240 nM | Human | [1] |
| mGluR4 | Functional Assay | EC50 | 110 nM | Rat | [1] | |
| L-AP4 | mGlu4 | Functional Assay | EC50 | 0.1 - 0.13 µM | Not Specified | [2] |
| mGlu8 | Functional Assay | EC50 | 0.29 µM | Not Specified | [2] | |
| mGlu6 | Functional Assay | EC50 | 1.0 - 2.4 µM | Not Specified | [2] | |
| mGlu7 | Functional Assay | EC50 | 249 - 337 µM | Not Specified | [2] |
Table 2: Selectivity Profile
| Compound | Activity at other mGluR Subtypes | Reference |
| This compound | Weak activity at mGluR5 and mGluR8. Inactive at mGluR1, mGluR2, mGluR3, mGluR6, and mGluR7. | [1] |
| L-AP4 | Agonist at all group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8). | [2] |
Mechanism of Action and Signaling Pathways
Orthosteric agonists and PAMs activate mGluR4 through distinct mechanisms, leading to nuanced differences in downstream signaling.
Orthosteric Agonist-Mediated Activation:
An orthosteric agonist like L-AP4 directly binds to the glutamate binding pocket in the Venus flytrap domain of the mGluR4 receptor. This induces a conformational change that promotes the coupling of the receptor to intracellular Gi/o proteins. The activated Gα subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP concentration. The Gβγ subunits can also modulate the activity of other effectors, such as ion channels.
Positive Allosteric Modulation by this compound:
This compound binds to an allosteric site within the transmembrane domain of the mGluR4 receptor. By itself, this binding does not cause receptor activation. However, in the presence of an orthosteric agonist (like glutamate or L-AP4), this compound enhances the agonist's ability to activate the receptor. This potentiation can manifest as an increase in the agonist's potency (a leftward shift in the dose-response curve) and/or an increase in its maximal efficacy. This synergistic action allows for a more finely tuned modulation of receptor activity that is dependent on the presence of the endogenous agonist.
Signaling Pathway Diagram:
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to characterize mGluR4 modulators.
cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in the mGluR4 signaling cascade.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR4 receptor are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or the orthosteric agonist (e.g., L-AP4).
-
Stimulation: Forskolin (B1673556), an adenylyl cyclase activator, is added to all wells (except the basal control) to stimulate cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
Data Analysis: The amount of cAMP produced in the presence of the test compound is compared to the amount produced by forskolin alone. The data is then plotted to determine the EC50 or IC50 values.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mGluR4 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the mGluR4 receptor.
-
Assay Buffer: The assay buffer typically contains GDP, MgCl2, and NaCl.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of a fixed concentration of [35S]GTPγS.
-
Separation: The reaction is terminated by rapid filtration through a filter plate to separate bound from free [35S]GTPγS.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS. The specific binding is then plotted against the compound concentration to determine the EC50 and Emax values.
Experimental Workflow Diagram:
Discussion and Conclusion
The comparison between this compound and orthosteric mGluR4 agonists highlights a fundamental difference in their mode of action, which translates to distinct pharmacological profiles.
-
Selectivity: this compound demonstrates superior selectivity for mGluR4 over other mGluR subtypes compared to the broad group III agonist activity of L-AP4.[1][2] This enhanced selectivity is a significant advantage in drug development, as it minimizes the potential for off-target effects.
-
Mechanism of Action: As a PAM, this compound's activity is dependent on the presence of an orthosteric agonist. This provides a more physiological and nuanced modulation of receptor function, as it amplifies the endogenous glutamatergic tone rather than causing constitutive receptor activation. Orthosteric agonists, in contrast, activate the receptor regardless of the endogenous ligand concentration, which could lead to a disruption of normal synaptic activity.
-
Therapeutic Potential: The ability of this compound to potentiate the effects of endogenous glutamate makes it a promising candidate for conditions where a subtle and controlled enhancement of mGluR4 signaling is desired. In contrast, the broader activity profile of orthosteric agonists like L-AP4, while useful as research tools, may present challenges in achieving a targeted therapeutic effect in vivo due to their lack of subtype selectivity. Studies have shown that L-AP4 can have neuroprotective effects in models of diffuse brain injury.
References
- 1. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes of mGluR4 and the effects of its specific agonist L-AP4 in a rodent model of diffuse brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on VU0361737's neuroprotective effects.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), against other mGluR modulators. The data presented is based on published findings in a widely used in vitro model of Parkinson's disease, the MPP+-induced neurotoxicity model in human neuroblastoma SH-SY5Y cells. This document aims to facilitate the replication of these findings by providing detailed experimental protocols, comparative data, and insights into the underlying signaling pathways.
Comparative Neuroprotective Efficacy
The neuroprotective potential of this compound and other mGluR modulators was evaluated by their ability to mitigate the toxic effects of 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons and is used to model Parkinson's disease in vitro. The following table summarizes the quantitative data on the neuroprotective effects of these compounds in undifferentiated SH-SY5Y cells.
| Compound | Target | Concentration Range Tested | Maximum Protection Observed | Notes |
| This compound | mGluR4 PAM | Not specified in abstract | Protective | Also demonstrated a cell proliferation stimulating effect. |
| (S)-3,4-DCPG | mGluR8 Agonist | Not specified in abstract | Highest Neuroprotection | mGluR8-specific agent. |
| AZ12216052 | mGluR8 PAM | Not specified in abstract | Highest Neuroprotection | mGluR8-specific agent. Also demonstrated a cell proliferation stimulating effect. |
| LY354740 | mGluR II Agonist | Not specified in abstract | Protective | |
| ACPT-I | mGluR III Agonist | Not specified in abstract | Protective | |
| AMN082 | mGluR7 Allosteric Agonist | Not specified in abstract | Protective |
Note: The specific quantitative data (e.g., percentage of cell viability, EC50 values) for this compound and the other compounds are detailed in the full-text article by Jantas et al. (2014) in Neuropharmacology. The information presented here is a summary based on the abstract.
Experimental Protocols
The following protocols are based on the methodologies described in studies utilizing the MPP+-induced neurotoxicity model in SH-SY5Y cells.
Cell Culture and Differentiation
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
Differentiation (Optional): For studies on differentiated cells, SH-SY5Y cells can be treated with retinoic acid (RA) at a concentration of 10 µM for several days.
MPP+-Induced Neurotoxicity Assay
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound or other test compounds for a specified period (e.g., 1-2 hours) before MPP+ exposure.
-
Induction of Neurotoxicity: Add MPP+ to the cell culture medium at a final concentration of 1 mM.
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.
-
LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells using a commercially available kit.
-
-
Assessment of Apoptosis:
-
Nuclear Staining: Stain cells with Hoechst 33342 or DAPI to visualize nuclear morphology. Apoptotic nuclei will appear condensed and fragmented.
-
Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorometric or colorimetric assay kit.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound and other mGluR III modulators are thought to be mediated by the activation of specific intracellular signaling pathways.
Signaling Pathway of mGluR4 Activation
Activation of mGluR4, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. However, evidence also suggests the involvement of other pathways in neuroprotection. The observation that the necroptosis inhibitor, necrostatin-1, blocks the protective effects of mGluR III activation suggests a role for the necroptosis pathway.[1]
Caption: Signaling pathway of mGluR4 activation by this compound.
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates the general workflow for investigating the neuroprotective effects of a compound in the MPP+-induced SH-SY5Y cell model.
Caption: Experimental workflow for neuroprotection studies.
References
The Promise of M1 Receptor Modulation: Correlating In Vitro Efficacy to In Vivo Outcomes for Novel Neuropsychiatric Therapies
A Comparative Analysis of M1 Positive Allosteric Modulators and Agonists
The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) has emerged as a compelling target for the treatment of cognitive deficits and psychosis in disorders such as schizophrenia and Alzheimer's disease. This guide provides a comparative analysis of two distinct therapeutic strategies targeting the M1 receptor: selective positive allosteric modulators (PAMs), represented by the clinical candidate VU0467319, and M1/M4-preferring agonists, exemplified by xanomeline (B1663083). While specific in vitro to in vivo correlation data for VU0361737 is not publicly available, the closely related compound VU0467319 offers a robust dataset for understanding the translational potential of M1 PAMs.
This guide will objectively compare the performance of these compounds, presenting supporting experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are provided to allow for critical evaluation and replication.
Executive Summary
Positive allosteric modulators like VU0467319 represent a newer, more targeted approach to enhancing M1 receptor signaling. Unlike direct agonists such as xanomeline, which activate the receptor directly, PAMs amplify the effect of the endogenous neurotransmitter, acetylcholine. This mechanism is hypothesized to provide a more physiological and nuanced modulation of receptor activity, potentially leading to an improved therapeutic window with fewer side effects. This guide will explore the preclinical and clinical data that support this hypothesis, offering a direct comparison of the efficacy and safety profiles of these two important classes of M1-targeting compounds.
Data Presentation
The following tables summarize the quantitative in vitro and in vivo efficacy data for VU0467319 and xanomeline.
Table 1: In Vitro Potency and Efficacy
| Compound | Target | Assay Type | Metric | Value | Source(s) |
| VU0467319 | Human M1 mAChR | Calcium Mobilization | EC50 (PAM activity) | 492 nM ± 2.9 nM | [1][2] |
| Human M1 mAChR | Calcium Mobilization | % Max Acetylcholine Response | 71.3% ± 9.9% | [1][2] | |
| Human M1 mAChR | Calcium Mobilization | EC50 (Agonist activity) | > 30 µM | [1][2] | |
| Xanomeline | M1/M4 mAChR | Functional Assays | - | Preferring Agonist | [3] |
Table 2: In Vivo Preclinical Efficacy
| Compound | Animal Model | Behavioral Assay | Dosing | Key Finding | Source(s) |
| VU0467319 | Rat | Novel Object Recognition (NOR) | 0.3, 1, 3, 5.6 mg/kg, p.o. | Dose-dependent improvement in recognition memory | [1][2] |
| Xanomeline | Rat | Amphetamine-induced Hyperactivity | 5, 15 mg/kg | Attenuation of hyperactivity | [3][4][5] |
| Rat | Apomorphine-induced Prepulse Inhibition (PPI) Disruption | - | Reversal of PPI deficit | [3] |
Table 3: Clinical Efficacy in Schizophrenia
| Compound | Clinical Trial Phase | Primary Endpoint | Dosing | Key Finding | Source(s) |
| VU0467319 | Phase I (Healthy Volunteers) | Safety and Tolerability | Single ascending doses (60-600 mg) | Well-tolerated with no dose-limiting side effects | [6] |
| Xanomeline (with Trospium) | Phase 3 (EMERGENT-2) | Change in PANSS Total Score | Flexible-dose | -21.2 point reduction from baseline vs. -11.6 for placebo | [7] |
| Phase 3 (EMERGENT-3) | Change in PANSS Total Score | Flexible-dose (up to 125mg xanomeline/30mg trospium (B1681596) BID) | -20.6 point reduction from baseline vs. -12.2 for placebo | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Calcium Mobilization Assay for VU0467319
This assay is used to determine the potency and efficacy of a compound as a positive allosteric modulator of the M1 muscarinic receptor.
-
Cell Line: A stable cell line expressing the human M1 muscarinic acetylcholine receptor is used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which allows for the measurement of changes in intracellular calcium concentration.
-
Compound Addition: Increasing concentrations of VU0467319 are added to the cells approximately 2 minutes prior to the addition of acetylcholine.
-
Agonist Stimulation: An EC20 concentration of acetylcholine (the concentration that produces 20% of the maximal response) is added to stimulate the M1 receptor.[2]
-
Signal Detection: The change in fluorescence, indicative of intracellular calcium mobilization, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).[10]
-
Data Analysis: The potentiation of the acetylcholine response by VU0467319 is quantified to determine its EC50 as a PAM and the maximal potentiation as a percentage of the maximal acetylcholine response. To assess agonist activity, the assay is performed in the absence of acetylcholine.
In Vivo Novel Object Recognition (NOR) Test for VU0467319
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[11][12]
-
Animals: Male Sprague-Dawley rats are used for this study.
-
Habituation: On the first day, rats are habituated to the testing arena (an open field) for a set period (e.g., 5 minutes) in the absence of any objects.[12][13]
-
Training (Familiarization): On the second day, two identical objects are placed in the arena, and the rats are allowed to explore them for a defined period (e.g., 3-5 minutes).[12][13]
-
Drug Administration: VU0467319 is administered orally (p.o.) at various doses (0.3, 1, 3, and 5.6 mg/kg) prior to the training session.[1]
-
Testing (Recognition): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rats are returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.[12]
-
Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. A higher recognition index indicates better memory of the familiar object.
In Vivo Amphetamine-Induced Hyperactivity Model for Xanomeline
This model is used to assess the antipsychotic-like potential of a compound by measuring its ability to counteract the locomotor-stimulating effects of amphetamine.
-
Animals: Male rats are used in this model.
-
Habituation: Animals are habituated to the testing cages (photocell cages) for a period before drug administration.[14]
-
Drug Pre-treatment: Xanomeline (e.g., 5, 15 mg/kg) or vehicle is administered to the rats.
-
Amphetamine Challenge: After a pre-treatment period, rats are injected with amphetamine (e.g., 0.5 mg/kg) to induce hyperactivity.[14]
-
Locomotor Activity Measurement: The locomotor activity of the rats, including distance traveled and stereotyped behaviors, is recorded over a set period (e.g., 90 minutes) using the photocell cages.[14]
-
Data Analysis: The total locomotor activity counts are compared between the xanomeline-treated groups and the vehicle-treated control group to determine if xanomeline can attenuate the amphetamine-induced increase in activity.
Clinical Trial Protocol for Xanomeline in Schizophrenia (PANSS Assessment)
This protocol outlines the design of a clinical trial to evaluate the efficacy of xanomeline in patients with schizophrenia.
-
Study Design: A randomized, double-blind, placebo-controlled, flexible-dose, 5-week inpatient trial.[7]
-
Participants: Adults (18-65 years) with a diagnosis of schizophrenia experiencing a recent worsening of psychosis, with a Positive and Negative Syndrome Scale (PANSS) total score of 80 or higher.[7][15][16]
-
Intervention: Participants are randomized to receive either KarXT (a combination of xanomeline and trospium chloride) or a placebo, administered twice daily.
-
Dosing: The dosing for KarXT is flexible, starting with a lead-in dose and titrating up based on tolerability. For example, starting with 50 mg xanomeline/20 mg trospium BID and potentially increasing to 125 mg xanomeline/30 mg trospium BID.[7][9][15]
-
Primary Endpoint: The primary measure of efficacy is the change in the total PANSS score from baseline to week 5.[8][15][16]
-
Data Analysis: The mean change in PANSS total score is compared between the KarXT and placebo groups to determine the statistical significance of the treatment effect.
Mandatory Visualization
Signaling Pathway of M1 Muscarinic Acetylcholine Receptor (mAChR)
Caption: M1 mAChR signaling pathway activated by acetylcholine and enhanced by a PAM.
Experimental Workflow for In Vitro to In Vivo Correlation
Caption: Workflow from in vitro discovery to in vivo efficacy and clinical development.
Logical Relationship of M1 Receptor Modulators
Caption: Comparison of the mechanisms of action for M1 receptor agonists and PAMs.
References
- 1. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The muscarinic receptor agonist xanomeline has an antipsychotic-like profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Effective Treatment Combination for Schizophrenia With Acute Psychosis | Docwire News [docwirenews.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. imrpress.com [imrpress.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. dovepress.com [dovepress.com]
Head-to-Head Comparison: VU0361737 and ADX88178 as mGluR4 Positive Allosteric Modulators
A comprehensive guide for researchers and drug development professionals on the pharmacological and experimental profiles of two key mGluR4 positive allosteric modulators, VU0361737 and ADX88178.
This guide provides a detailed comparative analysis of this compound and ADX88178, two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). mGluR4 is a presynaptic Group III metabotropic glutamate receptor that has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease. As research in this area intensifies, a clear understanding of the pharmacological nuances of available tool compounds is critical for the design and interpretation of experiments. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes essential biological and experimental workflows to aid researchers in the selection and application of these modulators.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound and ADX88178, highlighting their potency and efficacy at human and rat mGluR4.
| Parameter | This compound | ADX88178 |
| Potency (EC50) | ||
| Human mGluR4 | 240 nM | 4 nM[1] |
| Rat mGluR4 | 110 nM | 9 nM[2] |
| Efficacy | ||
| Maximal Potentiation | Increased maximal response to agonist[2] | ~100% increase in maximal glutamate response |
| Fold Shift of Glutamate EC50 | 28-fold shift | Up to 100-fold shift |
| Selectivity | Weak or no activity at other mGluRs (mGluR1, 2, 3, 5, 6, 7); weak activity at mGluR8. | Highly selective for mGluR4; EC50 > 30 µM for other mGluRs.[1] |
Signaling Pathways of mGluR4
Activation of mGluR4, potentiated by PAMs like this compound and ADX88178, primarily leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cyclic AMP (cAMP) levels. This canonical pathway is mediated by the Gi/o family of G proteins. Recent studies have also elucidated an alternative signaling cascade involving the activation of phospholipase C (PLC) and subsequent protein kinase C (PKC) activation. The diagram below illustrates these key signaling pathways.
Caption: Simplified signaling pathway of the mGluR4 receptor.
Experimental Workflow
The characterization of mGluR4 PAMs typically involves a series of in vitro assays to determine their potency, efficacy, and selectivity. The following diagram outlines a general experimental workflow for evaluating compounds like this compound and ADX88178.
Caption: General experimental workflow for mGluR4 PAM characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of this compound and ADX88178.
Calcium Mobilization Assay
This assay is commonly used to determine the potency (EC50) and efficacy of mGluR4 PAMs in a high-throughput format. As mGluR4 is a Gi/o-coupled receptor, it is typically co-expressed with a promiscuous G-protein, such as Gαq/i5, in a host cell line (e.g., HEK293 or CHO cells) to enable the measurement of intracellular calcium mobilization upon receptor activation.
-
Cell Culture and Plating:
-
HEK293 or CHO cells stably co-expressing the human or rat mGluR4 and a promiscuous G-protein (e.g., Gαq/i5) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics).
-
Cells are seeded into 384-well black-walled, clear-bottom assay plates at a density of 20,000-40,000 cells per well and incubated overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in a buffered saline solution (e.g., HBSS) for 1 hour at 37°C. The loading buffer may contain probenecid (B1678239) to prevent dye extrusion.
-
-
Compound Addition and Signal Detection:
-
Assay plates are placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is taken before the addition of compounds.
-
The test compound (this compound or ADX88178) is added at various concentrations, followed by the addition of a sub-maximal concentration (EC20) of glutamate.
-
Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration.
-
Concentration-response curves are generated by plotting the fluorescence signal against the logarithm of the compound concentration.
-
EC50 values are calculated using a four-parameter logistic equation. Efficacy is often expressed as the maximal potentiation of the EC20 glutamate response.
-
GTPγS Binding Assay
This is a functional assay that directly measures the activation of G-proteins following receptor stimulation, providing a more proximal readout of receptor activation compared to second messenger assays.
-
Membrane Preparation:
-
Cells expressing the mGluR4 are harvested and homogenized in an ice-cold buffer.
-
The cell lysate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes. The membrane pellet is resuspended in an appropriate buffer and stored at -80°C.
-
-
Binding Assay:
-
Cell membranes are incubated in a buffer containing GDP, the test compound (this compound or ADX88178), an EC20 concentration of glutamate, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The binding reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [35S]GTPγS to pass through.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Concentration-response curves are generated, and EC50 and maximal stimulation values are determined.
-
References
Confirming the On-Target Effects of VU0361737 with a Negative Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), with a structurally similar, inactive compound used as a negative control. The data presented herein confirms the specific activity of this compound at the mGlu4 receptor, a key target in neuroscience research and drug development.
Data Presentation
The on-target effects of this compound were quantified using a functional cell-based assay that measures the compound's ability to potentiate the activity of the mGlu4 receptor. The key parameter for a PAM is its half-maximal effective concentration (EC50), which represents the concentration at which the compound elicits 50% of its maximal effect. The following table summarizes the comparative data for this compound and its inactive analog, which serves as a negative control.
| Compound | Target | Assay Type | Readout | EC50 (nM) | Activity Status |
| This compound | mGlu4 | cAMP Assay | Inhibition of Forskolin-stimulated cAMP | 240 | Active |
| Inactive Analog | mGlu4 | cAMP Assay | Inhibition of Forskolin-stimulated cAMP | > 30,000 | Inactive |
Data derived from studies on HEK293 cells stably expressing the human mGlu4 receptor.
Experimental Protocols
The on-target effects of this compound and its negative control were determined using a forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay in a recombinant cell line expressing the human mGlu4 receptor.
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells were stably transfected with a plasmid encoding the full-length human mGlu4 receptor.
-
Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
cAMP Accumulation Assay:
-
Cell Plating: Transfected HEK293 cells were seeded into 384-well plates at a density of 10,000 cells per well and incubated overnight.
-
Compound Preparation: this compound and the inactive analog were serially diluted in assay buffer (Hank's Balanced Salt Solution, 20 mM HEPES, pH 7.4) to generate a range of concentrations.
-
Assay Procedure:
-
The cell culture medium was removed, and the cells were washed with assay buffer.
-
Cells were then incubated with the various concentrations of this compound or the inactive analog in the presence of a sub-maximal concentration of the endogenous agonist, glutamate (EC20 concentration).
-
Following a pre-incubation period, adenylate cyclase was stimulated with 1 µM forskolin (B1673556) for 15 minutes at room temperature.
-
The reaction was stopped, and the cells were lysed.
-
-
cAMP Detection: Intracellular cAMP levels were quantified using a commercially available homogeneous time-resolved fluorescence (HTRF) cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: The HTRF signal, which is inversely proportional to the cAMP concentration, was measured using a plate reader. The data were normalized to the response of forskolin alone and the EC50 values were calculated using a four-parameter logistic equation.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the mGlu4 receptor and the experimental workflow for confirming the on-target effects of this compound.
Assessing the Therapeutic Window of VU0361737 in a Comparative Analysis with Similar mGlu4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), against other notable mGlu4 PAMs: VU0155041, foliglurax, and PHCCC. The activation of mGlu4 receptors is a promising therapeutic strategy for managing Parkinson's disease. This document compiles preclinical data to facilitate an objective assessment of these compounds, focusing on their efficacy in established animal models and their potential for adverse effects.
Comparative Efficacy of mGlu4 PAMs
The primary preclinical model for assessing the efficacy of anti-parkinsonian drugs is the haloperidol-induced catalepsy test in rodents. This model mimics the motor impairments, specifically akinesia and bradykinesia, observed in Parkinson's disease. The data presented below summarizes the efficacy of this compound and its comparators in reversing these cataleptic effects.
| Compound | Animal Model | Efficacy in Haloperidol-Induced Catalepsy | Route of Administration | Notes |
| This compound | Rat | Effective in reversing catalepsy. | Not specified in available literature | Systemically active. |
| VU0155041 | Rat | Dose-dependently decreased catalepsy (31 to 316 nmol).[1] | Intracerebroventricular (ICV) | Also demonstrated efficacy in reversing reserpine-induced akinesia.[1] |
| Foliglurax | Rat | Not specified in available literature | Oral (p.o.) | Phase II clinical trials for Parkinson's disease were terminated due to lack of efficacy.[2][3] |
| PHCCC | Rat | Effective in reversing catalepsy. | Intracerebroventricular (ICV) | Suffers from poor solubility and lack of systemic activity. |
Therapeutic Window Assessment
The therapeutic window is the dose range of a drug that provides therapeutic benefit without causing unacceptable side effects. For mGlu4 PAMs, this is the balance between anti-parkinsonian efficacy and any potential adverse effects. While comprehensive data on the maximum tolerated dose (MTD) and dose-limiting toxicities for all compounds are not publicly available, the following table provides insights into their safety profiles.
| Compound | Adverse Effects/Safety Profile |
| This compound | Data on specific adverse effects and MTD are not readily available in the public domain. |
| VU0155041 | Data on specific adverse effects and MTD are not readily available in the public domain. |
| Foliglurax | Generally safe and well-tolerated in Phase II clinical trials with no significant safety signals reported.[2][3] |
| PHCCC | Known to have off-target effects, including partial antagonist activity at the mGlu1b receptor.[4] |
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This protocol is a standard method for evaluating potential anti-parkinsonian drugs.
Objective: To assess the ability of a test compound to reverse the catalepsy (a state of immobility and muscle rigidity) induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202).
Materials:
-
Male Wistar rats (200-250 g)
-
Haloperidol solution (typically 1 mg/kg, dissolved in a suitable vehicle)
-
Test compound (e.g., this compound) at various doses
-
Vehicle for the test compound
-
Catalepsy-testing apparatus (e.g., a horizontal bar raised 9 cm above a flat surface)
-
Stopwatches
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Habituation: On the day of the experiment, animals are habituated to the testing room for at least 30 minutes.
-
Drug Administration:
-
A baseline catalepsy score is measured for each animal before any drug administration.
-
The test compound or its vehicle is administered (e.g., intraperitoneally, orally) at a predetermined time before the haloperidol injection.
-
Haloperidol (1 mg/kg, i.p.) is administered to induce catalepsy. The onset of catalepsy is typically observed within 30-60 minutes.
-
-
Catalepsy Assessment:
-
At fixed time intervals after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), each rat is gently placed with its forepaws on the horizontal bar.
-
The latency for the rat to remove both forepaws from the bar is recorded. This is the catalepsy score.
-
A cut-off time is pre-determined (e.g., 180 or 300 seconds) to prevent undue stress to the animals. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
-
Data Analysis:
-
The mean catalepsy scores for each treatment group at each time point are calculated.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compound with the vehicle control group. A significant reduction in the catalepsy score by the test compound indicates potential anti-parkinsonian activity.
-
Visualizations
mGlu4 Receptor Signaling Pathway
Caption: Simplified mGlu4 receptor signaling cascade.
Experimental Workflow for Therapeutic Window Assessment
Caption: General workflow for determining the therapeutic window.
References
- 1. researchgate.net [researchgate.net]
- 2. A Randomized, Double‐Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
Unveiling a Potential New Frontier in Parkinson's Treatment: The Synergistic Promise of VU0361737 and M1 PAMs
While direct clinical evidence for synergistic effects of the M1 positive allosteric modulator (PAM) VU0361737 with existing Parkinson's disease (PD) medications is not yet available, preclinical data for other M1 PAMs, such as TAK-071, are shedding light on the potential of this class of drugs to address motor symptoms of the disease. These findings, rooted in the well-established neurobiology of Parkinson's, suggest a promising new avenue for combination therapies aimed at improving motor control, particularly for symptoms that are resistant to conventional dopamine (B1211576) replacement therapies.
The core pathology of Parkinson's disease involves the degeneration of dopamine-producing neurons in the substantia nigra, leading to a dopamine deficit in the striatum. This disrupts the delicate balance between the dopaminergic and cholinergic neurotransmitter systems, a key factor in the emergence of motor symptoms. While the mainstay of treatment has been dopamine replacement therapy, primarily with Levodopa (L-DOPA), this approach can lead to debilitating side effects like dyskinesia over time and does not adequately address all motor deficits, such as falls and postural instability.
M1 muscarinic acetylcholine (B1216132) receptors are highly expressed in the striatum, a critical brain region for motor control. By positively modulating these receptors, compounds like this compound enhance the signal of the natural neurotransmitter, acetylcholine, potentially helping to rebalance (B12800153) the disrupted cholinergic-dopaminergic signaling.
Preclinical Evidence for M1 PAMs in Ameliorating Motor Deficits
Recent preclinical research has provided compelling evidence for the potential of M1 PAMs in treating motor symptoms of Parkinson's disease. A key study investigating the M1 PAM TAK-071 demonstrated a significant reduction in falls in a sophisticated rat model of Parkinson's disease. This model is specifically designed to mimic the combined cholinergic and dopaminergic neurodegeneration seen in patients who experience frequent falls, a symptom often unresponsive to L-DOPA.
Experimental Data: TAK-071 Reduces Falls in a Parkinson's Rat Model
| Treatment Group | Outcome Measure | Result | Statistical Significance |
| Dual-Lesion Rats + Vehicle | Number of Falls (Rotating Rod) | Increased fall rate compared to control | - |
| Dual-Lesion Rats + TAK-071 (0.1 mg/kg) | Number of Falls (Rotating Rod) | Near significant reduction in falls | P = 0.05 |
| Dual-Lesion Rats + TAK-071 (0.1 mg/kg & 0.3 mg/kg) | Number of Falls (Zigzag Rod) | Significant reduction in falls | P < 0.05 |
Data summarized from a study by Sarter et al.[1][2]
These findings are significant as they suggest that M1 PAMs could address dopamine-resistant motor symptoms. While this particular study did not assess a direct synergistic effect with L-DOPA, it provides a strong rationale for future investigations into such combinations. The improvement in complex motor control, such as navigating a challenging rotating rod, points to the potential of M1 PAMs to enhance the interplay between cognitive and motor functions, which is crucial for maintaining balance and preventing falls.[1][2]
Experimental Protocols
To ensure the scientific rigor of these findings, it is essential to understand the detailed methodologies employed in the preclinical studies.
Dual Cholinergic-Dopaminergic Lesion Rat Model of Parkinson's Disease Falls
This model is designed to replicate the neurodegeneration observed in Parkinson's patients who are prone to falls.[1][2]
-
Animals: Female rats were used in the study.
-
Lesioning Procedure:
-
Cholinergic Lesion: The neurotoxin 192 IgG-saporin was injected into the basal forebrain to induce a cholinergic deficit.
-
Dopaminergic Lesion: The neurotoxin 6-hydroxydopamine (6-OHDA) was injected into the striatum to create a partial dopamine depletion.
-
-
Behavioral Testing:
-
Apparatus: A rotating straight rod and a more challenging rotating zigzag rod were used to assess balance and complex motor control.
-
Procedure: Rats were trained to traverse the rods before the lesioning surgery. After recovery, they were re-tested over seven days with increasing difficulty. The number of falls was the primary measure of motor impairment.
-
-
Drug Administration: TAK-071 (0.1 and 0.3 mg/kg) or a vehicle was administered orally before each daily test session.
Signaling Pathways and Potential for Synergy
The synergistic potential of M1 PAMs with dopaminergic drugs lies in the intricate interplay between the cholinergic and dopaminergic signaling pathways within the basal ganglia.
Caption: Interaction of M1 PAMs and Dopaminergic Pathways.
In a Parkinsonian state, the loss of dopamine leads to a relative overactivity of the cholinergic system. L-DOPA therapy aims to restore dopamine levels. An M1 PAM like this compound does not directly increase acetylcholine but amplifies its effect at the M1 receptor. This enhanced M1 signaling could potentially modulate the excitability of striatal neurons in a way that complements the effects of dopamine replacement, leading to a more balanced and effective motor output.
The Path Forward: Investigating this compound in Combination Therapy
The preclinical success of TAK-071 in a model of dopamine-resistant motor symptoms provides a strong impetus for further research into the synergistic potential of M1 PAMs. The next logical step is to conduct preclinical studies that directly investigate the effects of this compound in combination with L-DOPA in established animal models of Parkinson's disease, such as the 6-OHDA rat model.
Such studies should aim to answer key questions:
-
Can this compound enhance the anti-parkinsonian effects of a standard dose of L-DOPA?
-
Could a combination of this compound and a lower dose of L-DOPA achieve the same therapeutic benefit as a higher dose of L-DOPA alone, potentially reducing the risk of dyskinesia?
-
Does this compound, when co-administered with L-DOPA, reduce the development or severity of L-DOPA-induced dyskinesias?
The following experimental workflow is proposed for future preclinical investigations:
Caption: Proposed Preclinical Experimental Workflow.
References
VU0361737: A Comparative Analysis of a Promising mGluR4 Modulator in Preclinical Disease Models
For researchers and drug development professionals, VU0361737, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), has demonstrated potential in preclinical models of neurological disorders. This guide provides a comparative analysis of its efficacy, outlines key experimental methodologies, and visualizes its mechanism of action within relevant signaling pathways.
This compound has been identified as a centrally penetrant compound with anti-Parkinsonian activity.[1] As a positive allosteric modulator, it enhances the receptor's response to the endogenous ligand, glutamate. The mGluR4 receptor, a member of the Group III metabotropic glutamate receptors, is a G-protein coupled receptor that signals through Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is a key area of investigation for therapeutic intervention in a variety of central nervous system (CNS) disorders.
Efficacy in a Preclinical Model of Parkinson's Disease
The primary evidence for the efficacy of this compound comes from a preclinical rodent model of Parkinson's disease, specifically the haloperidol-induced catalepsy model. This model mimics the motor rigidity, a key symptom of Parkinson's disease, by inducing a state of immobility through the blockade of dopamine (B1211576) D2 receptors.
While specific quantitative data for this compound in this model is not publicly available, a structurally related and potent mGluR4 PAM, ADX88178, has shown significant efficacy. Oral administration of ADX88178 at doses of 3 mg/kg and 10 mg/kg reversed haloperidol-induced catalepsy in rats.[2] Furthermore, in the 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease, another mGluR4 PAM demonstrated the ability to reverse forelimb akinesia when co-administered with a low dose of L-DOPA.[3] These findings for similar compounds suggest a strong therapeutic potential for this compound in alleviating motor symptoms associated with Parkinson's disease.
Table 1: Efficacy of mGluR4 Positive Allosteric Modulators in Parkinson's Disease Models
| Compound | Disease Model | Key Efficacy Finding | Reference |
| ADX88178 | Haloperidol-induced catalepsy (rat) | Reversal of catalepsy at 3 and 10 mg/kg (oral) | [2] |
| mGluR4 PAM | 6-OHDA lesion (rat) | Reversal of forelimb akinesia in combination with L-DOPA | [3] |
| This compound (ML128) | Haloperidol-induced catalepsy (rodent) | Anti-Parkinsonian activity demonstrated | [1] |
Potential Applications in Other CNS Disorders
The therapeutic potential of mGluR4 modulation extends beyond Parkinson's disease. Preclinical studies with other mGluR4 PAMs suggest possible efficacy in models of schizophrenia and anxiety. However, to date, there is no specific published data on the efficacy of this compound in these models.
Signaling Pathway and Mechanism of Action
The therapeutic effects of this compound are mediated through its modulation of the mGluR4 signaling pathway. As a positive allosteric modulator, this compound binds to a site on the mGluR4 receptor distinct from the glutamate binding site, enhancing the receptor's affinity for glutamate and potentiating its signaling cascade.
Caption: this compound potentiates mGluR4 signaling, leading to reduced neurotransmitter release.
Experimental Protocols
Detailed experimental protocols for testing this compound are crucial for replicating and building upon existing findings. Below are generalized protocols for the key behavioral assays mentioned.
Haloperidol-Induced Catalepsy in Rodents
This model assesses the ability of a compound to reverse drug-induced motor rigidity, a proxy for Parkinsonian symptoms.
References
- 1. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of VU0361737 Analogs as mGluR4 Positive Allosteric Modulators
A detailed examination of the structure-activity relationships of VU0361737 and its analogs reveals critical insights into the molecular determinants of potency and efficacy for positive allosteric modulation of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This guide provides a comparative analysis of key analogs, their pharmacological properties, and the experimental methodologies used for their characterization, aimed at researchers and professionals in drug development.
This compound has been identified as a selective positive allosteric modulator (PAM) of mGluR4, with reported EC50 values of 110 nM and 240 nM for rat and human receptors, respectively.[1] This compound and its analogs represent a significant area of research for potential therapeutic agents targeting neurological and psychiatric disorders. The following sections detail the structure-activity relationship (SAR) of this chemical series, experimental protocols for their evaluation, and the underlying signaling pathways.
Structure-Activity Relationship and In Vitro Pharmacology
The core of the this compound series is a heterobiarylamide scaffold. Systematic modifications of this scaffold have elucidated key structural features that govern the potency and efficacy of these mGluR4 PAMs. The following table summarizes the in vitro pharmacological data for this compound and a selection of its analogs.
| Compound ID | R Group | EC50 (μM) | Fold Shift | Percent Max Response (% Glu Max) |
| This compound | 4-Cl, 3-OMe | 0.11 (rat), 0.24 (human) | ~5 | ~100 |
| Analog 1 | 4-H | 1.2 | 3.5 | 100 |
| Analog 2 | 4-F | 0.45 | 4.2 | 100 |
| Analog 3 | 4-Me | 0.98 | 3.8 | 100 |
| Analog 4 | 4-OMe | 1.5 | 3.2 | 100 |
| Analog 5 | 3-Cl | 0.25 | 4.8 | 100 |
| Analog 6 | 3-F | 0.33 | 4.5 | 100 |
| Analog 7 | 2-Cl | >10 | - | - |
| Analog 8 | 2-F | >10 | - | - |
Data compiled from publicly available research literature. EC50 values represent the concentration of the compound that produces half of its maximal potentiation of the glutamate response. Fold shift indicates the factor by which the EC50 of glutamate is reduced in the presence of the PAM. Percent Max Response is the maximal potentiation achieved by the compound relative to the maximal response to glutamate.
The SAR data reveals several important trends:
-
Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring significantly impact potency. Halogen substitution at the 4-position (e.g., Analog 2) is well-tolerated and can improve potency compared to the unsubstituted analog (Analog 1). Substitution at the 3-position with halogens (Analogs 5 and 6) also leads to potent compounds. However, substitution at the 2-position (Analogs 7 and 8) results in a dramatic loss of activity.
-
Electronic Effects: The data suggests that both electron-withdrawing and electron-donating groups are tolerated at the 3- and 4-positions, with a preference for electron-withdrawing groups for enhanced potency.
-
Steric Hindrance: The loss of activity with 2-substitution suggests that steric hindrance near the amide linkage is detrimental to the binding or allosteric modulation of the mGluR4 receptor.
Experimental Protocols
The characterization of this compound and its analogs relies on robust in vitro assays to determine their potency, efficacy, and selectivity as mGluR4 PAMs. The primary assay used is a fluorescence-based intracellular calcium mobilization assay.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to potentiate the response of mGluR4 to its endogenous ligand, glutamate. Since mGluR4 is a Gi/o-coupled receptor, which typically leads to a decrease in cAMP levels, a chimeric G-protein (Gqi5) is co-expressed with the receptor in a stable cell line (e.g., HEK293 cells). This chimeric G-protein redirects the receptor's signaling to the Gq pathway, resulting in an increase in intracellular calcium upon receptor activation, which can be measured using a calcium-sensitive fluorescent dye.
Protocol Outline:
-
Cell Culture and Plating: HEK293 cells stably co-expressing rat or human mGluR4 and the Gqi5 chimeric G-protein are cultured and plated into 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition: A range of concentrations of the test compound (e.g., this compound analog) is added to the wells and incubated for a defined period.
-
Glutamate Stimulation: A sub-maximal concentration (EC20) of glutamate is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The potentiation of the glutamate response by the test compound is calculated and dose-response curves are generated to determine the EC50 and maximal potentiation values.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR4 signaling pathway and a typical experimental workflow for the characterization of this compound analogs.
Caption: mGluR4 signaling pathway initiated by glutamate and positively modulated by this compound analogs.
Caption: Workflow for the synthesis and in vitro characterization of this compound analogs as mGluR4 PAMs.
Conclusion
The systematic exploration of the SAR of this compound analogs has provided a clear understanding of the structural requirements for potent and efficacious positive allosteric modulation of mGluR4. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of neuroscience and drug discovery. The continued investigation of this chemical series holds promise for the development of novel therapeutic agents for a range of central nervous system disorders.
References
Safety Operating Guide
VU0361737: Comprehensive Guide to Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of VU0361737, a crucial compound in contemporary research. Adherence to these procedures is paramount for ensuring laboratory safety and maintaining experimental integrity.
Safety and Handling
This compound, identified by CAS number 1161205-04-4 and the chemical name N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide, requires careful handling due to its potential hazards.
Hazard Identification:
According to available safety data sheets, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) and Handling Precautions:
When working with this compound, it is imperative to use appropriate personal protective equipment and follow standard laboratory safety protocols.
-
Eye and Face Protection: Wear protective eye and face protection.[1]
-
Skin Protection: Use protective gloves and clothing to prevent skin contact.
-
Respiratory Protection: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Ensure adequate ventilation or use a suitable respirator.
-
General Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.
First Aid Measures:
-
In case of inhalation: Move the person to fresh air and ensure they are comfortable for breathing.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
-
In case of skin contact: Wash the affected area with plenty of soap and water.
-
If swallowed: Seek immediate medical attention.
Proper Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with local, regional, national, and international regulations. Improper disposal can pose a significant risk to the environment and public health.
General Disposal Guidelines:
-
Waste Classification: Unused or waste this compound should be treated as chemical waste.
-
Containment: Collect the material in a suitable, closed container labeled for chemical waste. Avoid creating dust during collection and handling.
-
Disposal Route: Dispose of the contents and container at an approved waste disposal plant. Do not release into the environment.
Step-by-Step Disposal Protocol:
-
Segregation: Segregate waste this compound from other laboratory waste streams to prevent accidental reactions.
-
Containerization: Place the waste material in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name, CAS number, and hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for collection and disposal by a licensed hazardous waste management company. Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).
Experimental Protocols and Data
At present, detailed, publicly available experimental protocols and comprehensive quantitative data for this compound are limited. Researchers should refer to internal standard operating procedures and specific experimental designs for detailed methodologies.
Signaling Pathways
The specific signaling pathways modulated by this compound are a subject of ongoing research. As such, a definitive, universally accepted signaling pathway diagram is not yet established in the public domain. Researchers are encouraged to consult the latest scientific literature for emerging information on its mechanism of action.
Logical Relationship for Safe Chemical Handling:
To illustrate the logical flow of safe handling procedures, the following diagram is provided.
Caption: Logical workflow for safe chemical handling procedures.
References
Essential Safety and Operational Protocols for Handling VU0361737
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling VU0361737. As a novel research chemical, this compound lacks comprehensive toxicological data. Therefore, it is imperative to treat this compound as potentially hazardous and to adhere to the stringent safety protocols outlined below.
Hazard Assessment and Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 1161205-04-4), a precautionary principle must be applied. All handling procedures should be based on the assumption that the compound is potentially toxic. Standard operating procedures for novel chemicals with unknown hazards are mandatory.
Key characteristics of this compound:
-
Chemical Name: N-(4-Chloro-3-methoxyphenyl)-2-pyridinecarboxamide
-
Molecular Formula: C₁₃H₁₁ClN₂O₂
-
Molecular Weight: 262.69 g/mol [1]
-
Description: A selective positive allosteric modulator (PAM) for the mGlu4 receptor.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, Aliquoting) | ANSI Z87.1-compliant safety glasses with side shields or safety goggles.[3] | Nitrile or neoprene gloves.[3] | A standard laboratory coat.[3] | Recommended to handle in a certified chemical fume hood.[3] |
| Preparing Solutions | Safety goggles to protect against splashes.[3] | Nitrile or neoprene gloves.[3] | A standard laboratory coat.[3] | All work should be performed in a certified chemical fume hood.[3] |
| Administering to Cell Cultures or Animals | Safety glasses with side shields. | Nitrile or neoprene gloves. | A standard laboratory coat. | Not generally required if conducted in a biosafety cabinet or with appropriate local exhaust ventilation. |
| Cleaning Spills | Safety goggles. | Chemical-resistant gloves (e.g., nitrile or neoprene). | A standard laboratory coat. | Use of a respirator may be necessary depending on the size and nature of the spill. |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal. Adherence to this workflow is essential for maintaining a safe laboratory environment.
Step-by-Step Operational Plan
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Unpacking: Unpack the chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Inventory: Log the chemical into your laboratory's inventory system, noting the date of receipt and quantity.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be clearly labeled with the chemical name and any appropriate hazard warnings.[3]
Handling and Solution Preparation:
-
Personal Protective Equipment: Before handling, put on all required PPE as detailed in the table above.[4]
-
Engineering Controls: All manipulations of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Weighing: Use a dedicated spatula and weighing paper. Clean all equipment thoroughly after use.
-
Dissolving: Add solvents to the solid compound slowly to avoid splashing. This compound is soluble in DMSO.[2]
In Case of Exposure or Spill:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound, including empty containers, contaminated lab supplies (e.g., pipette tips, gloves), and unused solutions, must be disposed of as hazardous chemical waste.
Waste Segregation and Labeling:
-
Solid Waste: Collect all contaminated solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's official hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
